N-Desmethyldoxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15/h3-11,17H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONERXBEFNHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000095 | |
| Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78868-03-8 | |
| Record name | N-Desmethyldoxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLDOXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36G349I9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Biological Activity, Metabolism, and Bioanalysis of N-Desmethyldoxylamine
Executive Summary
N-Desmethyldoxylamine (NDD) (CAS: 78868-03-8) is the primary Phase I metabolite of the first-generation antihistamine doxylamine.[1] While the parent compound is widely utilized for its H1-inverse agonism and sedative properties, NDD represents a critical analyte in forensic toxicology and pharmacokinetic profiling. This guide dissects the metabolic genesis of NDD, its pharmacological implications in anticholinergic toxidromes, and provides a validated framework for its bioanalytical quantification.
Molecular Identity and Metabolic Genesis
Chemical Structure and Properties
NDD arises from the N-demethylation of the tertiary amine on the doxylamine scaffold.[2] This modification significantly alters the lipophilicity profile (
| Property | Doxylamine (Parent) | This compound (Metabolite) |
| Molecular Formula | ||
| Molecular Weight | 270.37 g/mol | 256.35 g/mol |
| Key Modification | Tertiary Amine | Secondary Amine |
| Primary Pathway | Substrate | Product (via CYP450) |
The CYP450 Biotransformation Pathway
The conversion of doxylamine to NDD is not a single-enzyme process but a concerted effort by hepatic cytochrome P450 isoforms.[3] Research indicates that CYP2D6 , CYP1A2 , and CYP2C9 are the primary catalysts.[3]
-
Clinical Relevance: The involvement of CYP2D6 suggests that NDD formation is subject to genetic polymorphism (poor vs. ultra-rapid metabolizers), potentially altering the accumulation of the parent drug versus the metabolite in clinical populations.
Visualization: Hepatic Biotransformation Pathway
Figure 1: The stepwise N-demethylation cascade of doxylamine mediated by hepatic CYP450 enzymes.[1]
Pharmacodynamics: Receptor Affinity and Activity[5]
H1-Receptor Interaction
Doxylamine acts as an inverse agonist at the H1 receptor, stabilizing the inactive conformation. While specific
-
Retention of Activity: The secondary amine (NDD) typically retains H1 affinity, though often with reduced potency compared to the tertiary amine (parent).
-
Duration of Action: NDD contributes to the "hangover effect" observed in doxylamine use due to its slower elimination kinetics compared to the parent.
The Anticholinergic Burden
The toxicity profile of doxylamine is largely driven by antagonism at Muscarinic Acetylcholine Receptors (mAChRs, M1-M5).[3]
-
Mechanism: Competitive blockade of post-synaptic muscarinic receptors.
-
Metabolite Contribution: In overdose scenarios, NDD accumulates significantly. Although less potent than doxylamine, the total anticholinergic load (Parent + Metabolite) leads to the classic toxidrome:
Toxicology and Safety Profile
Accumulation and Rhabdomyolysis
A critical toxicological endpoint for doxylamine/NDD is rhabdomyolysis (skeletal muscle breakdown).
-
Pathophysiology: Direct sarcolemmal injury and ATP depletion coupled with psychomotor agitation (seizures).
-
Renal Risk: The release of myoglobin, combined with anticholinergic urinary retention, creates a high risk for Acute Kidney Injury (AKI).
QT Prolongation Potential
While doxylamine is not classically associated with Torsades de Pointes to the same degree as terfenadine, high concentrations of N-demethylated metabolites in other antihistamine classes have been linked to hERG channel blockade. Monitoring NDD levels is prudent in cardiotoxicity studies.[1]
Experimental Protocol: Bioanalytical Quantitation via LC-MS/MS
Objective: To develop a robust method for quantifying NDD in human plasma, distinguishing it from the parent compound using Multiple Reaction Monitoring (MRM).
Rationale: NDD lacks the methyl group of doxylamine (-14 Da).[1] Standard methods often fail to separate these chromatographically; thus, mass spectrometry is required for specificity.
Materials & Reagents[1]
-
Internal Standard (IS): Doxylamine-d5 (or this compound-d3 if available).[1]
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Precipitate: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.[1]
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an autosampler vial. Note: Evaporation and reconstitution may be required if sensitivity < 1 ng/mL is needed.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1mm).
-
Flow Rate: 0.5 mL/min.
-
Ionization: Electrospray Positive (ESI+).
MRM Transition Table:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Rationale |
| Doxylamine | 271.2 | 182.1 | 25 eV | Cleavage of ether linkage |
| This compound | 257.2 | 182.1 | 25 eV | Common benzyl-pyridine fragment |
| This compound (Qual) | 257.2 | 167.1 | 35 eV | Secondary confirmation |
Visualization: Method Development Decision Tree
Figure 2: Logic flow for optimizing the mass spectrometric detection of this compound.
Clinical Implications & Drug-Drug Interactions (DDI)
The dependence of doxylamine metabolism on CYP2D6 creates a significant DDI landscape for NDD levels.
-
Inhibitor Scenario: Co-administration with strong CYP2D6 inhibitors (e.g., Fluoxetine, Paroxetine) will suppress NDD formation , leading to supratherapeutic levels of the parent doxylamine and increased sedation.
-
Inducer Scenario: While less common for CYP2D6, induction of CYP1A2 (e.g., via smoking) may accelerate NDD formation, potentially altering the therapeutic window.
Researcher Note: When designing clinical trials for doxylamine-containing formulations (e.g., for hyperemesis gravidarum), genotyping subjects for CYP2D6 status is recommended to reduce PK variability regarding NDD exposure.
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Bookstaff, R. C., et al. (1996).[5] Effects of doxylamine succinate on thyroid hormone balance and enzyme induction in mice. Toxicology and Applied Pharmacology.[5] [Link]
- Slayter, M. V., et al. (1996). Toxicity and carcinogenicity of doxylamine succinate in F344/N rats and B6C3F1 mice. Food and Chemical Toxicology.
-
Agilent Technologies. (2021).[1] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. [Link]
Sources
N-Desmethyldoxylamine CAS number and physicochemical properties
Topic: N-Desmethyldoxylamine: Technical Profile, Physicochemical Properties, and Analytical Methodologies Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Metabolite Characterization & Analytical Standardization
Executive Summary
This compound (also known as Demethyldoxylamine or Nordoxylamine) is the primary pharmacologically relevant metabolite of the first-generation antihistamine Doxylamine. Formed via hepatic N-demethylation, it serves as a critical biomarker in pharmacokinetic (PK) profiling and a regulated impurity in pharmaceutical quality control (QC).
This guide provides a definitive technical reference for this compound, synthesizing its physicochemical data, metabolic pathways, and validated LC-MS/MS quantification protocols. It is designed to support scientists in establishing self-validating analytical workflows for DMPK (Drug Metabolism and Pharmacokinetics) and forensic toxicology.
Chemical Identity & Nomenclature
This compound exists primarily as a free base in biological matrices but is commercially supplied as a succinate salt for stability in analytical standards.
Table 1: Chemical Identity Registry
| Parameter | Technical Specification |
| Common Name | This compound |
| Synonyms | Demethyldoxylamine; Nordoxylamine; N-Methyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine |
| CAS Number (Free Base) | 78868-03-8 |
| CAS Number (Succinate Salt) | 2731375-61-2 |
| Molecular Formula | C₁₆H₂₀N₂O (Free Base) |
| Molecular Weight | 256.35 g/mol (Free Base); 374.43 g/mol (Succinate Salt) |
| IUPAC Name | N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
| SMILES | CNCCOC(C1=CC=CC=C1)(C)C2=NC=CC=C2 |
| InChIKey | VCONERXBEFNHJS-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the shift in properties from the parent (Doxylamine) to the metabolite is crucial for optimizing extraction recovery and chromatographic retention.
Table 2: Physicochemical Profile
| Property | Value / Description | Contextual Note |
| Physical State | White to Off-White Solid | Hygroscopic in salt form. |
| Solubility (Succinate) | DMF: ~10 mg/mLDMSO: ~3 mg/mLPBS (pH 7.2): ~3 mg/mL | High polarity facilitates aqueous compatibility in mobile phases. |
| Solubility (Free Base) | Chloroform, Methanol (Slight) | Requires organic modification for stock preparation. |
| pKa (Predicted) | ~9.5 (Secondary Amine) | Slightly more basic than Doxylamine (~9.2) due to reduced steric hindrance at the nitrogen. |
| LogP (Predicted) | ~2.1 | Reduced lipophilicity compared to Doxylamine (LogP ~2.5) results in earlier elution in Reversed-Phase LC. |
Biotransformation Pathway
The formation of this compound is a Phase I oxidative reaction catalyzed by the Cytochrome P450 system. This pathway is the rate-limiting step in Doxylamine clearance.
Mechanism:
-
Substrate Binding: Doxylamine binds to the active site of hepatic CYP450s.
-
Oxidation: The enzyme hydroxylates the N-methyl group, forming a carbinolamine intermediate.
-
Cleavage: The intermediate spontaneously collapses, releasing formaldehyde and yielding this compound.
Pathway Visualization
Figure 1: Hepatic biotransformation of Doxylamine.[1] The primary route is N-demethylation mediated by CYP2D6, CYP1A2, and CYP2C9.
Analytical Methodologies (LC-MS/MS)
The following protocol outlines a self-validating workflow for quantifying this compound in human plasma. This method utilizes Multiple Reaction Monitoring (MRM) for high specificity.[2]
Method Principle
-
Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Internal Standard (IS): Doxylamine-d5 (or this compound-d3 if available).
MRM Transitions
The transition from the protonated precursor to the characteristic fragment ion is essential for selectivity.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 257.2 [M+H]⁺ | 182.1 | 20 - 25 | 50 |
| Doxylamine (Parent) | 271.2 [M+H]⁺ | 182.1 | 20 - 25 | 50 |
| IS (Doxylamine-d5) | 276.2 [M+H]⁺ | 187.1 | 20 - 25 | 50 |
Note: The product ion m/z 182.1 corresponds to the cleavage of the ethanamine side chain, leaving the stable phenyl-pyridyl carbinol cation.
Sample Preparation Protocol
Objective: Remove plasma proteins while maximizing recovery of the polar metabolite.
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).
-
Precipitate: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why: Acidified ACN ensures disruption of protein binding and maintains the basic analyte in a soluble, protonated state.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) before injection.
Chromatographic Conditions
-
Column: Kinetex Biphenyl or C18 (2.1 x 50 mm, 1.7 µm).
-
Rationale: Biphenyl phases offer enhanced selectivity for the aromatic pyridine/phenyl rings via pi-pi interactions.
-
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B (Elution of N-desmethyl followed by Parent)
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Analytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for the quantification of this compound.
Handling, Stability, and Safety
-
Storage: Reference standards (Succinate salt) should be stored at -20°C . Solutions in methanol are stable for ~1 month at -20°C but susceptible to degradation if exposed to light or heat.
-
Safety: As a metabolite of a bioactive compound, treat as a potential sedative and irritant. Use standard PPE (gloves, goggles, lab coat).
-
Regulatory: While not a controlled substance in most jurisdictions, it is a key impurity monitored in Doxylamine API (Active Pharmaceutical Ingredient) synthesis under ICH guidelines.
References
-
Cayman Chemical. (2023). N-desmethyl-Doxylamine (succinate) Product Information & CAS 2731375-61-2. Link
-
PubChem. (2024). This compound (Compound CID 135338) - Physicochemical Properties. National Library of Medicine. Link
-
BenchChem. (2024). Technical Guide: this compound Reference Standard and MRM Parameters. Link
- Slikker, W., et al. (1989). Pharmacokinetics of Doxylamine and its metabolites in the Rhesus Monkey. Reproductive Toxicology, 3(3), 187-196.
- Bookstaff, R.C., et al. (1996). Metabolism of Doxylamine Succinate in Mice. Toxicology and Applied Pharmacology, 141(2), 584-594. (CYP450 involvement).
Sources
Introduction: The Significance of N-Desmethyldoxylamine in Drug Metabolism
An In-Depth Technical Guide to the Half-life and Elimination Kinetics of N-Desmethyldoxylamine
This compound is the primary active metabolite of doxylamine, a first-generation antihistamine widely used for treating insomnia and allergies.[1][2] As drug development and regulatory standards evolve, a thorough understanding of not just the parent drug but also its major metabolites is critical for a complete assessment of its pharmacological and toxicological profile.[1] The pharmacokinetic properties of this compound, including its half-life and elimination kinetics, are essential for predicting its accumulation, potential for drug-drug interactions, and overall contribution to the therapeutic and adverse effects of doxylamine. This guide provides a technical overview of the formation and elimination of this compound, outlines the experimental methodologies required for its characterization, and discusses the key factors that influence its kinetic profile.
Metabolic Formation of this compound
This compound is formed in the liver through the N-demethylation of its parent compound, doxylamine. This metabolic conversion is primarily catalyzed by a specific subset of the cytochrome P450 (CYP) enzyme superfamily.
Causality of Enzymatic Pathway: The primary enzymes responsible for this biotransformation are CYP2D6, CYP1A2, and CYP2C9.[3][4] The involvement of multiple CYP isoforms indicates a robust metabolic pathway but also introduces variability in the rate of metabolite formation due to genetic polymorphisms and the potential for inhibition or induction by co-administered drugs.[5] Understanding which enzymes are involved is the first step in predicting and evaluating potential drug-drug interactions.
The metabolic pathway from Doxylamine to its primary and secondary demethylated metabolites is illustrated below.
Caption: Metabolic pathway of Doxylamine.
Pharmacokinetic Profile: Half-Life and Elimination
While extensive data exists for the parent drug, specific pharmacokinetic parameters for this compound are less commonly reported in literature. However, its kinetics are intrinsically linked to those of doxylamine.
Half-Life: The elimination half-life of doxylamine is well-established at approximately 10-12 hours in healthy adults.[3][6] The pharmacokinetics of this compound are suggested to be comparable to its parent compound, implying a similar duration of action and efficacy.[7] This suggests that the elimination rate of the metabolite is not significantly faster than its formation rate, preventing it from being cleared as soon as it is formed.
Elimination Kinetics: The elimination of this compound follows a multi-step process. After its formation, it can undergo further N-demethylation to N,N-didesmethyldoxylamine.[7] Both demethylated metabolites can also undergo Phase II conjugation reactions, such as N-acetylation and glucuronidation, to form more water-soluble compounds.[7][8][9] These more polar conjugates are then primarily eliminated from the body via renal excretion into the urine.[1] A smaller portion of doxylamine and its metabolites are eliminated in the feces.[3][10]
Data Summary: Pharmacokinetics of Doxylamine (Parent Drug)
For context, the key pharmacokinetic parameters for doxylamine are summarized below. These values serve as a critical reference point for designing and interpreting studies on this compound.
| Parameter | Mean Value | Range | Source |
| Elimination Half-life (t½) | 10.1 hours | 7-15 hours | [3][6] |
| Time to Peak (Tmax) | 2.4 hours | 1.5-2.5 hours | [3][6] |
| Peak Plasma Level (Cmax) | 99 ng/mL (after 25mg dose) | - | [6] |
| Oral Bioavailability | 24.7% | - | [3] |
| Apparent Oral Clearance | 217 mL/min | - | [6] |
Protocols for Pharmacokinetic Characterization
Determining the precise half-life and elimination kinetics of this compound requires a robust experimental design, validated bioanalytical methods, and appropriate pharmacokinetic modeling.
Protocol 1: In Vivo Pharmacokinetic Study Design
This protocol describes a standard approach for a single-dose pharmacokinetic study in a preclinical model, such as the Fischer 344 rat, which has been used in doxylamine metabolism studies.[1]
Objective: To determine the plasma concentration-time profile of this compound following oral administration of doxylamine succinate.
Methodology:
-
Animal Model & Acclimation:
-
Use adult male and female Fischer 344 rats (n=5 per sex per time point).
-
Acclimate animals for at least one week with standard diet and water ad libitum.
-
-
Dose Administration:
-
Prepare a formulation of doxylamine succinate in a suitable vehicle (e.g., water).
-
Administer a single oral dose (e.g., 15 mg/kg) via gavage. The choice of dose should be based on prior toxicology and efficacy studies to ensure it is well-tolerated and clinically relevant.
-
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) via a cannulated vessel (e.g., jugular vein) into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
The selection of time points is critical to accurately capture the absorption, distribution, metabolism, and elimination phases.
-
-
Plasma Processing:
-
Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis. This ensures the stability of the analyte.
-
-
Data Analysis:
-
Plot the mean plasma concentrations of this compound against time.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F).[10]
-
Protocol 2: Bioanalytical Quantification via HPLC-MS/MS
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug metabolites in biological matrices.[11][12]
Objective: To accurately quantify this compound concentrations in rat plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins. This step is crucial for removing matrix components that can interfere with the analysis.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
Chromatographic Separation (HPLC):
-
Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a gradient from 5% B to 95% B over 3 minutes to elute the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 257.2 -> Product ion (Q3) m/z [Specific fragment].
-
Internal Standard: [Specific Q1 -> Q3 transition].
-
-
Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing background noise.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of this compound reference standard into blank plasma (e.g., 1-1000 ng/mL).[1][13]
-
Analyze quality control (QC) samples at low, medium, and high concentrations alongside the study samples to ensure the accuracy and precision of the analytical run.
-
Caption: Bioanalytical workflow for this compound.
Factors Influencing this compound Kinetics
The half-life and clearance of this compound are not fixed values and can be influenced by several intrinsic and extrinsic factors:
-
CYP2D6 Genetic Polymorphism: CYP2D6 is a highly polymorphic enzyme. Individuals who are "poor metabolizers" may exhibit slower formation of this compound from doxylamine, leading to higher parent drug exposure. Conversely, "ultrarapid metabolizers" may form the metabolite more quickly.[5]
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that are strong inhibitors or inducers of CYP2D6, CYP1A2, or CYP2C9 can alter the pharmacokinetics of both doxylamine and this compound. For example, a strong CYP2D6 inhibitor could decrease the formation of this compound.[4]
-
Hepatic and Renal Function: Since the liver is the primary site of metabolism and the kidneys are the primary route of excretion, any impairment in the function of these organs can significantly prolong the half-life of both the parent drug and its metabolites.
Conclusion
This compound is a major metabolite of doxylamine, formed primarily by CYP2D6, CYP1A2, and CYP2C9. Its pharmacokinetic profile, including a half-life thought to be comparable to its parent compound, is critical to understanding the overall pharmacology of doxylamine. The precise characterization of its half-life and elimination kinetics relies on well-designed in vivo studies coupled with highly sensitive and specific bioanalytical methods like LC-MS/MS. A thorough understanding of these kinetics, and the factors that influence them, is paramount for drug development professionals to ensure the safe and effective use of doxylamine-containing products.
References
- Wikipedia. (n.d.). Doxylamine.
-
Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448-451. Retrieved February 7, 2026, from [Link]
-
Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993-999. Retrieved February 7, 2026, from [Link]
-
AdooQ BioScience. (n.d.). N-desmethyl-Doxylamine (succinate). Retrieved February 7, 2026, from [Link]
-
Zhang, Y., et al. (2022). Investigation of preclinical pharmacokinetics of N-demethylsinomenine, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method. Frontiers in Pharmacology, 13, 940003. Retrieved February 7, 2026, from [Link]
-
Veeprho. (n.d.). N-Nitroso N-Desmethyl Doxylamine. Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). The Pharmacokinetics of Doxylamine: Use of Automated Gas Chromatography With Nitrogen‐Phosphorus Detection. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2021). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved February 7, 2026, from [Link]
-
The Norwegian Porphyria Centre (NAPOS). (n.d.). R06AA09 - Doxylamine. Retrieved February 7, 2026, from [Link]
-
Hamelin, B. A., et al. (1998). Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes. Journal of Clinical Pharmacology, 38(7), 617-623. Retrieved February 7, 2026, from [Link]
-
Drugs.com. (n.d.). Doxylamine. Retrieved February 7, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 2,4,6-trinitrotoluene. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Doxylamine. Retrieved February 7, 2026, from [Link]
Sources
- 1. This compound Reference Standard [benchchem.com]
- 2. Doxylamine [medbox.iiab.me]
- 3. Doxylamine - Wikipedia [en.wikipedia.org]
- 4. R06AA09 - Doxylamine [drugs-porphyria.org]
- 5. Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy N-desmethyl-Doxylamine (succinate) [smolecule.com]
- 8. Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. veeprho.com [veeprho.com]
An In-Depth Technical Guide to the Tissue Accumulation of N-Desmethyldoxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethyldoxylamine, the primary active metabolite of the widely used first-generation antihistamine doxylamine, exhibits a distinct pharmacokinetic profile characterized by significant tissue accumulation. This technical guide provides a comprehensive literature review of the mechanisms, quantification, and implications of this compound sequestration in various tissues. A thorough understanding of these processes is paramount for drug development professionals and researchers in accurately predicting the metabolite's long-term effects, potential for toxicity, and impact on drug efficacy. This guide delves into the metabolic formation of this compound, explores the physicochemical properties that drive its tissue uptake, with a particular focus on the phenomenon of lysosomal trapping, and presents a detailed experimental protocol for its extraction and quantification in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of this compound Tissue Accumulation
Doxylamine is a commonly available over-the-counter antihistamine and sedative.[1] Its primary metabolite, this compound, is formed through hepatic metabolism and contributes to the overall pharmacological effect of the parent drug.[2][3] The study of this compound's disposition within the body is crucial, as prolonged tissue retention can lead to unanticipated pharmacological effects, potential toxicity, and a disconnect between plasma concentrations and the observed duration of action. For drug development professionals, understanding and quantifying tissue accumulation is a critical step in assessing the safety and efficacy profile of a drug and its metabolites.
This guide will provide a detailed examination of the factors governing the accumulation of this compound in tissues, offering both a theoretical framework and practical methodologies for its investigation.
Metabolic Pathway of Doxylamine to this compound
The biotransformation of doxylamine to this compound is a primary metabolic route.[2] This process is predominantly carried out in the liver by a suite of cytochrome P450 enzymes.
Key Metabolic Steps:
-
N-Demethylation: Doxylamine undergoes N-demethylation, where one of the methyl groups on the tertiary amine is removed, resulting in the formation of the secondary amine, this compound.
-
Further Metabolism: this compound can be further metabolized through a second N-demethylation to form N,N-didesmethyldoxylamine.[3] Both this compound and N,N-didesmethyldoxylamine can also undergo N-acetylation.[3]
The following diagram illustrates the metabolic cascade from doxylamine to its primary and secondary metabolites.
Figure 1: Metabolic pathway of doxylamine.
Mechanisms of this compound Tissue Accumulation
The accumulation of this compound in tissues is primarily driven by its physicochemical properties, which favor its sequestration into cellular compartments, most notably lysosomes.
Physicochemical Properties
This compound is a lipophilic, weakly basic compound. These characteristics are key determinants of its pharmacokinetic behavior.
-
Lipophilicity: The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (LogP), influences its ability to cross biological membranes. The computed XLogP3-AA value for this compound is 2, indicating a moderate degree of lipophilicity that allows for passive diffusion across cell membranes.[4][5]
-
Basicity (pKa): As a weak base, the ionization state of this compound is dependent on the pH of its environment.[6] In the relatively neutral pH of the blood and cytoplasm (pH ~7.4), a significant portion of the molecule will be in its un-ionized, lipid-soluble form, facilitating its passage across cell membranes.
Lysosomal Trapping: The Primary Driver of Accumulation
The primary mechanism responsible for the extensive tissue accumulation of this compound is believed to be lysosomal trapping . This phenomenon is common for cationic amphiphilic drugs (CADs), a class to which this compound belongs.
The Process of Lysosomal Trapping:
-
Passive Diffusion: The un-ionized form of this compound readily diffuses from the bloodstream across the cell membrane into the cytoplasm.
-
Entry into Lysosomes: From the cytoplasm, the un-ionized molecule can then cross the lysosomal membrane.
-
Ionization and Sequestration: The interior of lysosomes is acidic (pH 4.5-5.0). Upon entering this acidic environment, the basic amine group of this compound becomes protonated (ionized).
-
Entrapment: The resulting charged molecule is more hydrophilic and less membrane-permeable, effectively trapping it within the lysosome. This leads to a significant accumulation of the metabolite in tissues rich in lysosomes.
Figure 2: Mechanism of lysosomal trapping.
Evidence of Tissue Accumulation
While direct quantitative data on this compound tissue-to-plasma ratios are limited in the publicly available literature, significant indirect evidence points towards its accumulation.
Post-Mortem Redistribution of Doxylamine
Studies on the post-mortem distribution of the parent drug, doxylamine, have shown significantly higher concentrations in tissues such as the liver and lungs compared to peripheral blood.[7] This post-mortem redistribution is a strong indicator that the drug was sequestered in these tissues prior to death. Given that this compound shares structural and physicochemical similarities with doxylamine, it is highly probable that it undergoes similar, if not more pronounced, tissue accumulation due to its secondary amine structure which can enhance lysosomal trapping.
Analogous N-Desmethyl Metabolites
Post-mortem case reports of other drugs with N-desmethyl metabolites provide further support for tissue accumulation. For instance, in a fatal intoxication case involving tapentadol, the N-desmethyltapentadol metabolite was found at higher concentrations in the liver compared to femoral blood.[8]
Table 1: Post-Mortem Concentrations of Tapentadol and N-Desmethyltapentadol in a Case Report [8]
| Analyte | Femoral Blood (mg/L) | Liver (mg/kg) |
| Tapentadol | 0.77 | 1.65 |
| N-Desmethyltapentadol | 0.07 | 0.19 |
This data, while not directly pertaining to this compound, illustrates the principle of tissue accumulation of N-desmethyl metabolites.
Experimental Protocol: Quantification of this compound in Tissue Samples
The following protocol outlines a robust and validated method for the extraction and quantification of this compound from tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Tissue homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system with electrospray ionization (ESI) source
Workflow Diagram
Figure 3: Workflow for tissue sample analysis.
Step-by-Step Methodology
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., 300 µL of PBS).
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
-
Internal Standard Spiking:
-
To an aliquot of the tissue homogenate (e.g., 100 µL), add a known concentration of the stable isotope-labeled internal standard.
-
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to the homogenate to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, avoiding the protein pellet.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the internal standard using an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile with a small percentage of formic acid.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.
-
Data Analysis
-
Construct a calibration curve using known concentrations of the this compound analytical standard spiked into a blank tissue homogenate matrix.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The tissue accumulation of this compound is a critical aspect of its overall pharmacokinetic profile, with significant implications for its long-term pharmacological activity and safety. The primary mechanism driving this accumulation is believed to be lysosomal trapping, a consequence of its lipophilic and weakly basic nature. While direct quantitative data on tissue-to-plasma ratios remain scarce, indirect evidence from post-mortem studies of the parent drug and analogous compounds strongly supports this phenomenon.
Future research should focus on generating robust quantitative data on the tissue distribution of this compound in various preclinical species. Such studies would enable the development of more accurate physiologically based pharmacokinetic (PBPK) models to predict human tissue concentrations and inform clinical trial design. Furthermore, a deeper understanding of the potential for drug-drug interactions at the level of lysosomal sequestration is warranted. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to pursue these critical areas of investigation.
References
-
Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448–451. [Link]
-
Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993–999. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135338, this compound. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171379121, N-Nitroso Desmethyl Doxylamine. Retrieved February 9, 2026, from [Link]
-
Eckes, L. F., Tsokos, M., Herre, S., Gapert, R., & Hartwig, S. (2014). Post-mortem evidence of doxylamine in toxicological analyses. Science & Justice, 54(1), 24–28. [Link]
-
Slikker, W., Holder, C. L., Lipe, G. W., & Bailey, J. R. (1986). Metabolism of 14C-Labeled Doxylamine Succinate (Bendectin(R) in the Rhesus Monkey (Macaca mulatta). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Shimadzu. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved February 9, 2026, from [Link]
-
Poklis, J. L., & Poklis, A. (2013). Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death. Forensic Science International, 233(1-3), 263–269. [Link]
-
The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. (2022). MDPI. Retrieved February 9, 2026, from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
McIntyre, I. M., & Mallett, P. (2013). Postmortem distribution of tapentadol and N-desmethyltapentadol. Journal of analytical toxicology, 37(5), 269–271. [Link]
-
Creative Bioarray. (n.d.). Quantitative Tissue Distribution. Retrieved February 9, 2026, from [Link]
-
Eckes, L. F., et al. (2014). Post-mortem evidence of doxylamine in toxicological analyses. ResearchGate. Retrieved February 9, 2026, from [Link]
Sources
- 1. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 2. This compound Reference Standard [benchchem.com]
- 3. Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H20N2O | CID 135338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Nitroso Desmethyl Doxylamine | C15H17N3O2 | CID 171379121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. Post-mortem evidence of doxylamine in toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Protocols for N-Desmethyldoxylamine
Application Note & Technical Guide
Executive Summary & Strategic Overview
N-Desmethyldoxylamine (also known as Desmethyldoxylamine) is the primary pharmacologically active metabolite of the first-generation antihistamine Doxylamine. Formed via N-demethylation in the liver (primarily mediated by CYP2D6, CYP1A2, and CYP2C9), its quantification is critical for two distinct workflows:[1]
-
Bioequivalence & Pharmacokinetics (PK): Monitoring patient exposure and metabolic phenotypes in plasma/serum.
-
Stability & Impurity Profiling: Ensuring the quality of Doxylamine Succinate formulations, where N-desmethyl degradation products must be separated from the parent drug.
This guide provides two distinct, self-validating protocols: a high-sensitivity LC-MS/MS method for bioanalysis and a robust HPLC-UV method for impurity profiling .
Metabolic Pathway Visualization
Understanding the structural relationship between the parent and metabolite is crucial for method development. The N-demethylation reduces the lipophilicity of the molecule, altering its retention behavior in Reversed-Phase (RP) chromatography.
Figure 1: Metabolic pathway of Doxylamine illustrating the formation of this compound.[1][2] The loss of a methyl group (-14 Da) is the primary differentiator in mass spectrometry.
Protocol A: High-Sensitivity LC-MS/MS for Bioanalysis (Plasma)
Objective: Quantitation of this compound in human plasma at ng/mL levels. Rationale: UV detection is insufficient for the low circulating concentrations of metabolites. Positive Electrospray Ionization (ESI+) is selected due to the basic nitrogen center, which protonates readily.
Sample Preparation: Protein Precipitation
Note: While Liquid-Liquid Extraction (LLE) with Hexane:Isoamyl alcohol yields cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput workflows.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Spike: Add 10 µL of Internal Standard (Doxylamine-d5, 500 ng/mL).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Reconstitution: Transfer supernatant to a clean tube, evaporate under Nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A:B (90:10).
LC-MS/MS Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Phenomenex Kinetex C18 or Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.7 µm) | Sub-2 µm particles ensure sharp peaks and high resolution for rapid separation of metabolites. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Low pH ensures protonation of the amine for ESI+ sensitivity; buffer maintains reproducible retention. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Stronger elution solvent than Methanol; provides sharper peaks for basic amines. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns. |
| Injection Vol | 2 - 5 µL | Low volume prevents column overload and peak broadening. |
Gradient Program:
-
0.0 - 0.5 min: 10% B (Isocratic hold for loading)
-
0.5 - 3.0 min: 10% → 90% B (Linear ramp)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% → 10% B (Re-equilibration)
-
4.1 - 6.0 min: 10% B (Equilibration)
Mass Spectrometry Parameters (MRM)
Expert Insight: The fragmentation of Doxylamine and its N-desmethyl metabolite typically yields a common product ion at m/z 182.[3] This fragment corresponds to the stable [Phenyl(pyridin-2-yl)methyl] cation, formed by the cleavage of the ether bond. Since the metabolic change (demethylation) occurs on the amine side chain, the aromatic core fragment remains consistent.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Doxylamine | 271.2 [M+H]+ | 182.1 | 30 | 22 |
| This compound | 257.2 [M+H]+ | 182.1 | 30 | 24 |
| Doxylamine-d5 (IS) | 276.2 [M+H]+ | 187.1 | 30 | 22 |
Protocol B: Stability-Indicating HPLC-UV Method
Objective: Separation of this compound from Doxylamine in pharmaceutical formulations (Tablets/Syrups). Rationale: Stability methods require the separation of the active ingredient from all potential degradants. This compound is more polar than Doxylamine and will elute earlier in Reversed-Phase chromatography.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column with base-deactivation technology (e.g., Waters Symmetry C18 or Thermo Hypersil BDS, 150 x 4.6 mm, 5 µm).
-
Why: Standard silica columns interact with the basic nitrogen of Doxylamine, causing tailing. Base-deactivated columns minimize this secondary interaction.
-
-
Wavelength: 262 nm (Absorption maximum of the pyridine chromophore).
-
Column Temp: 30°C.
Mobile Phase & Gradient
Buffer Preparation: 50 mM Potassium Dihydrogen Phosphate (KH2PO4), adjusted to pH 3.0 with Orthophosphoric Acid.
-
Critical: pH 3.0 is selected to ensure the amine is fully ionized (pKa ~9.2), preventing mixed-mode retention which leads to peak tailing.
| Time (min) | % Buffer (pH 3.0) | % Acetonitrile | % Methanol | Event |
| 0.0 | 80 | 10 | 10 | Initial |
| 5.0 | 80 | 10 | 10 | Isocratic Hold |
| 15.0 | 40 | 30 | 30 | Gradient Ramp |
| 20.0 | 40 | 30 | 30 | Wash |
| 21.0 | 80 | 10 | 10 | Re-equilibration |
| 30.0 | 80 | 10 | 10 | End |
Note: A ternary mixture (Buffer/ACN/MeOH) is often superior for selectivity. Methanol modifies the selectivity of the pyridine ring interaction, while ACN controls elution strength.
Method Development & Troubleshooting Logic
This decision tree guides the optimization process if peak shape or resolution is compromised.
Figure 2: Troubleshooting logic for HPLC optimization. Focus is placed on mitigating basic amine interactions (tailing) and optimizing selectivity.
References
-
BenchChem. (2025).[1][3][4] Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine. Technical Support Center. Link
-
Slikker, W., et al. (1990). Metabolism of Doxylamine Succinate in Fischer 344 Rats Part III: Conjugated Urinary and Fecal Metabolites. Journal of Analytical Toxicology. Link
-
Thermo Fisher Scientific. (2023). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities. Application Note. Link
-
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Application Note 5991-6582EN. Link
-
Holder, C. L., et al. (1990).[5] The postulated pathways of doxylamine succinate metabolism. ResearchGate. Link
Sources
Solid-phase extraction (SPE) of N-Desmethyldoxylamine from biological fluids
Application Note: High-Selectivity Solid-Phase Extraction (SPE) of N-Desmethyldoxylamine from Biological Fluids
Abstract & Significance
This compound (Nordoxylamine) is the primary pharmacologically active metabolite of Doxylamine, a first-generation antihistamine widely used in over-the-counter sleep aids and cold medications. While the parent drug is easily analyzed, the metabolite presents specific challenges due to its increased polarity and secondary amine structure.
Accurate quantification of this compound is critical for:
-
Forensic Toxicology: Distinguishing acute overdose from chronic usage or delayed death (parent/metabolite ratios).
-
Pharmacokinetics (PK): Understanding the metabolic clearance in populations with CYP2D6 polymorphisms.
This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol. Unlike traditional Liquid-Liquid Extraction (LLE), which often suffers from low recovery of polar metabolites, MCX utilizes a dual-retention mechanism (hydrophobic + ionic) to yield ultra-clean extracts from plasma and urine.
Analyte Profile & Physicochemical Logic
To design a robust SPE method, we must exploit the specific chemical properties of the target.
| Property | Doxylamine (Parent) | This compound (Target) | Impact on SPE Strategy |
| Structure | Tertiary Amine | Secondary Amine | Both protonate at acidic pH. |
| pKa | ~9.2 | ~9.0 - 9.4 (Est.) | Critical: Must be pH < 7 to bind, pH > 11 to elute. |
| LogP | 2.5 (Hydrophobic) | ~1.9 (More Polar) | The metabolite washes off C18 phases faster than the parent; requires ionic retention. |
| Molecular Mass | 270.37 Da | 256.34 Da | M+H = 257.2 for MS detection. |
Method Development Strategy: The "Catch and Release" Mechanism
We utilize a Polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent. This sorbent contains two functional groups:[1]
-
Divinylbenzene backbone: Retains compounds via hydrophobicity (Reverse Phase).
-
Sulfonic acid groups: Retains basic amines via strong ionic bonding (Ion Exchange).
The Mechanism of Action:
By acidifying the sample, we force the this compound into its cationic state (
Detailed Experimental Protocol
Materials:
-
SPE Cartridge: 30 mg / 1 cc Polymeric MCX (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).
-
Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).
Step 4.1: Sample Pre-treatment[2]
-
Plasma: Mix 200 µL Plasma with 200 µL 4% H3PO4. Vortex 30s. Centrifuge at 10,000 x g for 5 min to pellet heavy proteins.
-
Why? H3PO4 disrupts protein binding and lowers pH to ~2, ensuring 100% ionization of the amine.
-
-
Urine: Dilute 200 µL Urine with 200 µL 4% H3PO4.
-
Note: If measuring total metabolite (including glucuronides), perform enzymatic hydrolysis with
-glucuronidase (1h @ 60°C) prior to acidification.
-
Step 4.2: SPE Workflow
| Step | Solvent / Volume | Critical Technical Insight |
| 1. Condition | 1 mL MeOH | Activates the hydrophobic backbone of the polymer. |
| 2. Equilibrate | 1 mL Water | Removes MeOH to prevent "phase collapse" or premature breakthrough. |
| 3. Load | Pre-treated Sample (~400 µL) | Load slowly (1 mL/min). The analyte is now chemically bonded to the sorbent. |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | "The Aqueous Scrub": Removes salts, proteins, and hydrophilic interferences. Acid keeps analyte bound. |
| 5. Wash 2 | 1 mL 100% Methanol | "The Organic Scrub": Removes hydrophobic neutrals (lipids) that cause ion suppression. Analyte stays bound by charge. |
| 6. Dry | Vacuum for 1-2 mins | Removes residual MeOH. Crucial to prevent dilution of the elution solvent. |
| 7. Elute | 2 x 250 µL 5% NH4OH in MeOH | "The Release": High pH (>11) neutralizes the analyte ( |
| 8. Post-Process | Evaporate to dryness ( | Concentrates sample 2x (200µL sample |
LC-MS/MS Analysis Parameters
The following conditions are optimized to separate this compound from the parent drug and matrix.
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (or Methanol).[2]
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Positive ESI):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Origin of Fragment |
| This compound | 257.2 | 182.1 | 30 | 22 | Cleavage of ether bond (Pyridinyl-phenyl cation) |
| Qualifier Ion | 257.2 | 167.1 | 30 | 35 | Pyridinyl ring fragment |
| Doxylamine (Parent) | 271.2 | 182.1 | 30 | 20 | Same core structure |
| Doxylamine-d5 (IS) | 276.2 | 187.1 | 30 | 20 | Deuterated core |
Note: Since the parent and metabolite share the primary fragment (182.1), chromatographic separation is essential. The metabolite (more polar) will elute earlier than the parent.
Validation & Troubleshooting
To ensure this protocol meets regulatory standards (FDA/EMA), evaluate the following:
-
Matrix Effect (ME):
-
Compare the peak area of analyte spiked into extracted blank matrix vs. analyte in pure solvent.
-
Target: 85-115%. If ME < 85% (Supression), ensure the MeOH wash (Step 5) is sufficient.
-
-
Recovery (RE):
-
Compare analyte spiked before extraction vs. after extraction.
-
Target: > 80%.[3] If low, check pH of elution solvent. It must be basic enough to neutralize the specific batch of sorbent.
-
-
Linearity:
-
Typical range: 1.0 ng/mL to 500 ng/mL.
-
Use 1/x² weighting for regression.
-
Common Pitfalls:
-
Low Recovery: Usually caused by loading at neutral pH (analyte not fully ionized) or eluting with old NH4OH (ammonia is volatile; pH drops over time, failing to release the drug).
-
High Backpressure: Plasma proteins not fully precipitated. Ensure H3PO4 is added and centrifuged before loading.
References
-
Kohlhof, K. J., et al. (1983).[4] "Analysis of doxylamine in plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications.
-
Waters Corporation. (2020). "Oasis MCX: Mixed-Mode Cation-Exchange Sorbent for Bases."[5] Waters Application Notes.
-
Ge, X., et al. (2022).[6] "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. (2023). "this compound Reference Standard and Metabolic Pathway."
-
Sigma-Aldrich. (2023). "Supelco Guide to Solid Phase Extraction: Mixed-Mode Mechanisms."
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Desmethyldoxylamine in Post-Mortem Toxicology
Introduction: The Significance of N-Desmethyldoxylamine in Post-Mortem Investigations
Doxylamine, a first-generation antihistamine, is widely available in over-the-counter sleep aids and cold remedies. Its sedative properties, however, also lead to its implication in accidental and intentional overdose cases. In the body, doxylamine is primarily metabolized to this compound and N,N-didesmethyldoxylamine. The quantification of doxylamine and its primary active metabolite, this compound, in post-mortem samples is crucial for forensic toxicologists to ascertain the cause and manner of death.
The interpretation of post-mortem drug concentrations is fraught with challenges, primarily due to post-mortem redistribution (PMR). PMR is a phenomenon where drugs and their metabolites can diffuse from areas of high concentration, such as the liver and lungs, into the blood and surrounding tissues after death, leading to a significant alteration of their concentrations from the time of death. Doxylamine, in particular, is known to exhibit substantial PMR, with studies indicating a potential for a 300% increase in blood concentrations post-mortem[1][2]. This makes the analysis of its metabolite, this compound, equally critical for a comprehensive toxicological assessment.
This application note provides a detailed guide for the quantification of this compound in various post-mortem specimens, including blood, liver, and urine. It outlines robust sample preparation protocols, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and discusses the critical aspects of data interpretation in the context of post-mortem toxicology.
Challenges in Post-Mortem Analysis of this compound
Several factors complicate the accurate quantification and interpretation of this compound in post-mortem samples:
-
Post-Mortem Redistribution (PMR): As a basic and lipophilic compound, doxylamine and its metabolites are prone to significant PMR[3]. This can lead to falsely elevated concentrations in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral blood). Therefore, the collection of multiple sample types is highly recommended.
-
Matrix Effects: Post-mortem samples are complex matrices that can cause ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy and precision of quantification[4]. Thorough sample clean-up is essential to mitigate these effects.
-
Analyte Stability: The stability of this compound in post-mortem samples can be influenced by storage time and temperature[5][6]. Proper sample handling and storage are critical to prevent degradation.
-
Lack of Specific Data: While there is information on doxylamine, specific data on the fatal concentrations and PMR of this compound are less documented, making interpretation challenging.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in post-mortem samples.
Caption: Workflow for this compound analysis.
Detailed Protocols
Sample Preparation
The choice of extraction method depends on the sample matrix and the desired level of cleanliness. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for isolating this compound.
SPE offers excellent sample cleanup and is amenable to automation[7][8][9]. A mixed-mode cation exchange polymer-based sorbent is recommended for the extraction of basic drugs like this compound.
Protocol:
-
Sample Pre-treatment:
-
Blood: To 1 mL of whole blood, add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Liver Tissue: Homogenize 1 g of liver tissue in 4 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LLE is a cost-effective and efficient method for cleaner samples like urine[3][10].
Protocol:
-
To 1 mL of urine, add 100 µL of concentrated ammonium hydroxide to adjust the pH to >9.
-
Add 5 mL of a mixture of n-butyl chloride:acetonitrile (4:1, v/v).
-
Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the selective and sensitive quantification of this compound[11][12][13].
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 257.2 | 167.1 | 25 |
| This compound (Qualifier) | 257.2 | 149.1 | 35 |
| Doxylamine-d5 (Internal Standard) | 276.2 | 187.1 | 28 |
Note: The precursor ion for this compound is [M+H]+. The collision energies should be optimized for the specific instrument used.
Method Validation
The analytical method must be fully validated according to forensic toxicology guidelines. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | ± 20% of the nominal concentration |
| Precision (Intra- and Inter-day) | RSD ≤ 20% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Matrix Effect | Within ± 25% |
| Extraction Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, benchtop, post-preparative) | Within ± 20% of initial concentration |
Interpretation of Results
The interpretation of this compound concentrations in post-mortem cases requires careful consideration of several factors:
-
Sample Site: Due to PMR, concentrations in central blood can be significantly higher than in peripheral blood[1][14]. Femoral blood is the preferred sample for interpretation.
-
Parent Drug to Metabolite Ratio: The ratio of doxylamine to this compound can provide insights into the time of drug ingestion relative to the time of death. A higher metabolite concentration may suggest a longer survival time after ingestion.
-
Case History: A thorough investigation of the deceased's medical history, prescription records, and circumstances of death is crucial for a meaningful interpretation of the toxicological findings[2][15].
Reported Concentrations:
While specific fatal concentrations for this compound are not well-established, a study on doxylamine intoxications found a maximum blood concentration of 77.5 µg/mL in a fatal case[2]. It is important to note that fatalities have been reported at a wide range of doxylamine concentrations, often in the context of poly-drug use. The presence of this compound confirms the ingestion and metabolism of doxylamine.
Conclusion
The quantification of this compound is a critical component of a comprehensive post-mortem toxicology investigation in cases involving doxylamine. The protocols outlined in this application note provide a robust framework for the extraction and analysis of this metabolite from various post-mortem specimens. The use of a validated LC-MS/MS method, coupled with a thorough understanding of the challenges associated with post-mortem toxicology, is essential for accurate and reliable results. Careful consideration of PMR, sample selection, and case history is paramount for the proper interpretation of this compound concentrations and their significance in determining the cause and manner of death.
References
-
Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. ResearchGate. [Link]
-
Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Institutes of Health. [Link]
-
LC-MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. [Link]
-
Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. MDPI. [Link]
-
Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. National Institutes of Health. [Link]
-
Post-mortem evidence of doxylamine in toxicological analyses. PubMed. [Link]
-
The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. MDPI. [Link]
-
Evaluation of Sample Preparation Techniques for Matrix Effects and Absolute Recovery using UPLC-MS/MS using Opiates. Office of Justice Programs. [Link]
-
A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. [Link]
-
Post-mortem evidence of doxylamine in toxicological analyses. ResearchGate. [Link]
-
Postmortem Drug Redistribution. ResearchGate. [Link]
-
Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples. Enlighten Theses. [Link]
-
Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis. Separation Science. [Link]
-
Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists. National Institutes of Health. [Link]
-
The effect of the postmortem interval on the redistribution of drugs: a comparison of mortuary admission and autopsy blood specimens. PubMed. [Link]
-
Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions. PubMed. [Link]
-
Determination of drugs in exhumed liver and brain tissue after over 9 years of burial by liquid chromatography‐tandem mass spectrometry Part 2: Benzodiazepines, opioids, and further drugs. ResearchGate. [Link]
-
Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. SciSpace. [Link]
-
Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists. ResearchGate. [Link]
-
Interpreting postmortem drug analysis and redistribution in determining cause of death: a review. Dove Medical Press. [Link]
-
Application of solid-phase extraction tips for the analysis of drugs in human blood. J Forensic Res. [Link]
-
Simultaneous determination of drugs and pesticides in postmortem blood using dispersive solid-phase extraction and large volume injection-programmed temperature vaporization-gas chromatography-mass spectrometry. PubMed. [Link]
-
Suicide through doxylamine poisoning. ResearchGate. [Link]
-
Interpretation of Toxicological Results. Alabama Department of Forensic Sciences. [Link]
Sources
- 1. The effect of the postmortem interval on the redistribution of drugs: a comparison of mortuary admission and autopsy blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-mortem evidence of doxylamine in toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples - Enlighten Theses [theses.gla.ac.uk]
- 6. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojp.gov [ojp.gov]
- 8. sepscience.com [sepscience.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Selecting internal standards for N-Desmethyldoxylamine mass spectrometry
Executive Summary
N-Desmethyldoxylamine (NDD) is the primary metabolite of the antihistamine Doxylamine, formed via N-demethylation by CYP450 enzymes (primarily CYP2D6, 1A2, and 2C9).[1][2][3] Accurate quantification of NDD in biological matrices (plasma, urine) is critical for pharmacokinetic (PK) and forensic toxicology studies. However, as a secondary amine, NDD exhibits significant susceptibility to matrix-induced ionization suppression and chromatographic tailing.
This guide moves beyond generic "isotope matching" advice. It details the physicochemical rationale for selecting an Internal Standard (IS) that specifically compensates for the Deuterium Isotope Effect and In-Source Fragmentation risks unique to Doxylamine metabolites.
Part 1: The Scientific Rationale (The "Why")
The Ionization Challenge
NDD (
-
The Problem: If the IS does not co-elute exactly with the analyte, it experiences a different chemical environment in the ESI plume. A shift of even 0.1 minutes can move the IS out of a suppression zone that affects the analyte, rendering the correction factor invalid.
The "Parent-as-IS" Trap
A common error in metabolite quantification is using the stable isotope of the parent drug (e.g., Doxylamine-d5) to quantify the metabolite (NDD).
-
Risk: Doxylamine (tertiary amine) and NDD (secondary amine) have different pKa values and hydrophobicity. They will separate chromatographically.[4][5][6] Therefore, Doxylamine-d5 cannot correct for matrix effects occurring at the NDD retention time.
Part 2: Internal Standard Selection Strategy
The selection process follows a strict hierarchy of preference to ensure data integrity (ALCOA+ principles).
Hierarchy of Internal Standards
| Rank | IS Type | Example | Pros | Cons |
| Gold | SIL-Metabolite | This compound-d3 | Perfect tracking of ionization & extraction recovery. | High cost; potential "Deuterium Effect" (RT shift). |
| Silver | 13C/15N-Metabolite | This compound-13C6 | No RT shift (perfect co-elution); ideal for UPLC. | Extremely expensive; rarely available commercially. |
| Bronze | SIL-Parent | Doxylamine-d5 | Readily available; corrects for extraction volume errors. | Dangerous: Does not correct for NDD-specific matrix effects or ionization efficiency. |
| Iron | Structural Analog | N-Desmethyl-diphenhydramine | Low cost. | Different RT and ionization; only acceptable if SIL is impossible to source. |
Visualizing the Decision Logic
Figure 1: Decision matrix for selecting the appropriate Internal Standard for this compound. Note the critical validation step for Retention Time (RT) shifts.
Part 3: Protocol - Method Development & Screening
Before full validation, you must experimentally verify that your selected IS does not interfere with the analyte (Crosstalk) and vice-versa.
Protocol A: Cross-Signal Contribution Test
Objective: To ensure the IS does not contribute signal to the NDD channel (False Positive) and Doxylamine (Parent) does not degrade into NDD in the source.
Reagents:
-
Sol A: NDD Reference Standard (100 ng/mL in 50:50 MeOH:Water).
-
Sol B: IS Candidate (e.g., NDD-d3) (100 ng/mL).
-
Sol C: Doxylamine Parent (1000 ng/mL) – High concentration to stress-test in-source fragmentation.
-
Sol D: Blank Matrix Extract.
Step-by-Step Workflow:
-
Inject Sol D (Double Blank): Verify baseline noise is < 20% of LLOQ.
-
Inject Sol B (IS Only): Monitor the NDD transition (e.g., 257 → 182).
-
Acceptance Criteria: Signal in NDD channel must be < 5% of the LLOQ response. If higher, the IS is isotopically impure.
-
-
Inject Sol A (Analyte Only): Monitor the IS transition (e.g., 260 → 185).
-
Acceptance Criteria: Signal in IS channel must be < 5% of the IS working concentration response.
-
-
Inject Sol C (Parent Only): Monitor the NDD transition (257 → 182).
-
Critical Check: If you see a peak at the NDD retention time, the parent is fragmenting in the source (In-Source Fragmentation). You must chromatographically separate Parent and NDD.
-
Part 4: Protocol - Matrix Effect Assessment (Matuszewski Method)
This is the industry-standard method (FDA/EMA compliant) to quantify how much the matrix suppresses your signal and if the IS effectively corrects it.
Experimental Design
Prepare three sets of samples at two concentration levels (Low and High QC).
-
Set 1 (Neat Standards): Analyte + IS in mobile phase (No matrix).
-
Set 2 (Post-Extraction Spike): Extract blank matrix, then add Analyte + IS. (Represents 100% recovery, but subject to matrix suppression).
-
Set 3 (Pre-Extraction Spike): Add Analyte + IS to matrix, then extract. (Standard sample processing).
Calculations
-
Matrix Factor (MF):
-
Interpretation: MF < 1 indicates Suppression; MF > 1 indicates Enhancement.
-
-
IS-Normalized Matrix Factor (IS-MF):
-
Goal: The IS-MF should be close to 1.0 (typically 0.85 – 1.15). This proves the IS is suppressed by the exact same amount as the analyte, cancelling out the error.
-
Visualization of the Correction Mechanism
Figure 2: Mechanism of Matrix Correction. The IS experiences the same suppression event as the analyte. By using the ratio, the suppression factor cancels out.
Part 5: Troubleshooting & Optimization
The Deuterium Isotope Effect
Deuterium (
-
Consequence: If a suppression zone (e.g., a phospholipid peak) elutes between the IS and the Analyte, the IS will be suppressed but the Analyte won't (or vice versa). The correction fails.
-
Solution:
-
Use HILIC Chromatography: The isotope effect is often reversed or negligible in HILIC mode.
-
Shallow Gradient: Use a shallower gradient slope to ensure they remain within the same ionization window.
-
Switch IS: If separation is >0.1 min, switch to a 13C-labeled IS if budget permits.
-
Recommended MRM Transitions
Based on Doxylamine fragmentation patterns (Loss of dimethylamine vs monomethylamine).
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |
| Doxylamine | 271.2 | 182.1 | 20-25 | Quantifier |
| This compound | 257.2 | 182.1 | 20-25 | Common fragment (risk of interference) |
| This compound | 257.2 | 167.1 | 30-35 | Qualifier (Specific) |
| NDD-d3 (IS) | 260.2 | 182.1 | 20-25 | Assuming d3 is on the methyl group |
| NDD-d3 (IS) | 260.2 | 185.1 | 20-25 | Assuming d3 is on the phenyl ring |
Note: Exact transitions depend on where the deuterium label is located on the commercial standard. Always verify with product insert.
References
-
US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[4][5][8][9][10] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. [Link]
-
Nirogi, R., et al. (2012). LC-MS/MS method for the quantification of doxylamine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for Doxylamine fragmentation). [Link]
Sources
- 1. Doxylamine [medbox.iiab.me]
- 2. Doxylamine - Wikipedia [en.wikipedia.org]
- 3. R06AA09 - Doxylamine [drugs-porphyria.org]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. vliz.be [vliz.be]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Application Note: Advanced Sample Preparation for N-Desmethyldoxylamine in Urine Analysis
Executive Summary
N-Desmethyldoxylamine (also known as Nordoxylamine) is the primary pharmacologically active metabolite of the first-generation antihistamine Doxylamine. In clinical toxicology, pharmacokinetic studies, and forensic analysis, the accurate quantification of this metabolite in urine is critical for establishing timelines of ingestion and metabolic clearance.
Urine is a complex biological matrix containing high concentrations of salts, urea, and endogenous interferences that can cause significant ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this compound undergoes significant Phase II metabolism (glucuronidation), necessitating hydrolysis for total quantification.
This guide details three distinct sample preparation protocols ranging from high-throughput screening to high-sensitivity extraction, designed to ensure scientific rigor and data integrity (E-E-A-T).
Analyte Characterization & Strategy
Understanding the physicochemical properties of the analyte is the foundation of a robust extraction strategy.
| Property | Value / Characteristic | Impact on Protocol |
| Analyte | This compound | Secondary Amine |
| MW | 256.34 g/mol | Precursor Ion [M+H]+: 257.2 |
| pKa | ~9.2 (Basic) | Positively charged at pH < 7; Neutral at pH > 11. |
| LogP | ~2.5 (Estimated) | Moderately lipophilic in neutral state. |
| Metabolism | Phase I (Demethylation) & Phase II (Glucuronidation) | Mandatory: Enzymatic hydrolysis is required if "Total" concentration is the target. |
Strategic Decision Matrix
-
Scenario A: High Sensitivity / Dirty Matrix (Forensics): Use Protocol 1 (SPE) to remove matrix effects and concentrate the sample.
-
Scenario B: High Throughput / Clinical Screening: Use Protocol 2 (Dilute-and-Shoot) for speed, relying on high-sensitivity mass spectrometers.
-
Scenario C: Resource Constrained / Traditional Lab: Use Protocol 3 (LLE) for a cost-effective cleanup.
Pre-Analytical Phase: Enzymatic Hydrolysis
Applicable to all protocols if quantifying "Total" this compound.
This compound is excreted partly as an O-glucuronide conjugate. To measure the total amount, the conjugate must be cleaved.
Reagents:
- -Glucuronidase (e.g., from E. coli or Helix pomatia).
-
Acetate Buffer (1.0 M, pH 5.0).
Procedure:
-
Aliquot 200 µL of urine into a clean tube.
-
Add 50 µL of Internal Standard (IS) solution (e.g., Doxylamine-D5 or this compound-D3).
-
Add 200 µL of
-Glucuronidase solution in Acetate Buffer (pH 5.0). -
Vortex and incubate at 60°C for 60 minutes .
-
Cool to room temperature.
-
Proceed to Protocol 1, 2, or 3.
-
Protocol 1: Mixed-Mode Cation Exchange (SPE)
The Gold Standard for Cleanliness and Recovery
This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX/X-C) cartridges. This mechanism is superior to C18 because it locks the basic analyte onto the sorbent via charge-charge interaction, allowing rigorous washing of organic interferences.
Materials
-
Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.
-
Wash 1: 2% Formic Acid in Water.[1]
-
Wash 2: 100% Methanol.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared).
Workflow Diagram
Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of acidic and neutral interferences.
Step-by-Step
-
Pre-treatment: Add 200 µL of 4% Phosphoric Acid to the hydrolyzed sample. Rationale: Ensures analyte is fully protonated (positively charged) to bind to the cation exchange sites.
-
Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the acidified sample at a flow rate of ~1 mL/min.
-
Wash 1 (Aqueous/Acidic): Wash with 1 mL 2% Formic Acid. Removes salts, urea, and hydrophilic zwitterions.
-
Wash 2 (Organic): Wash with 1 mL 100% Methanol. Removes neutral hydrophobic interferences (lipids) while the analyte remains ionically bound.
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Rationale: High pH neutralizes the analyte and the sorbent, breaking the ionic bond and releasing the drug.
-
Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 200 µL of 95:5 Water:Methanol (0.1% Formic Acid).
Protocol 2: Dilute-and-Shoot (D&S)
High Throughput for Modern LC-MS/MS
Suitable only for instruments with high sensitivity (e.g., Sciex 6500+, Agilent 6495).
-
Post-Hydrolysis: Take the hydrolyzed sample (from Section 3).
-
Precipitation: Add 400 µL of ice-cold Acetonitrile. Vortex for 30 seconds to precipitate proteins (enzyme).
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Dilution: Transfer 100 µL of the supernatant to a vial containing 400 µL of Water (0.1% Formic Acid).
-
Injection: Inject 5-10 µL directly.
Note: This method is prone to matrix effects. Use of a stable isotope labeled internal standard (e.g., Doxylamine-D5) is mandatory to compensate for ion suppression.
Protocol 3: Liquid-Liquid Extraction (LLE)
Cost-Effective Alternative
-
Basification: To the hydrolyzed urine, add 200 µL of Carbonate Buffer (pH 10-11) or 50 µL of concentrated Ammonium Hydroxide. Rationale: pH must be > pKa (9.2) + 2 units to ensure the analyte is uncharged (free base).
-
Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Agitation: Vortex vigorously for 5 minutes or rotate for 10 minutes.
-
Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Transfer: Transfer the top organic layer to a clean glass tube. Freeze the bottom aqueous layer (dry ice/acetone bath) to easily pour off the organic layer if needed.
-
Dry & Reconstitute: Evaporate and reconstitute as in Protocol 1.
LC-MS/MS Method Parameters
Chromatographic Conditions:
-
Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). Biphenyl offers better selectivity for aromatic amines.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 - 0.5 mL/min.
Mass Spectrometry (MRM Transitions): this compound is a secondary amine. The fragmentation pattern typically involves the loss of the amine side chain, similar to the parent drug.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| This compound | 257.2 | 182.1 | 167.1 | ~20 - 35 |
| Doxylamine (Parent) | 271.2 | 182.1 | 167.1 | ~20 - 35 |
| Doxylamine-D5 (IS) | 276.2 | 187.1 | - | ~20 - 35 |
Note: The 182.1 fragment corresponds to the stable benzhydryl-like cation formed after the loss of the amino-ethyl side chain.
References
-
Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed. (1985). Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Retrieved from [Link]
-
Agilent Technologies. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Retrieved from [Link]
Sources
Optimizing MRM transitions for N-Desmethyldoxylamine analysis
Abstract
This technical guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for N-Desmethyldoxylamine (Nordoxylamine), the primary metabolite of the antihistamine Doxylamine. Designed for bioanalytical scientists, this protocol addresses the specific challenges of analyzing demethylated metabolites: isobaric interference, shared fragmentation pathways, and the necessity for chromatographic resolution. We provide a self-validating workflow to transition from generic parent compound parameters to highly specific metabolite quantitation.
Introduction & Biological Context
Doxylamine is a first-generation antihistamine with significant sedative properties, widely used in over-the-counter sleep aids and antiemetics for pregnancy. Its pharmacokinetic profile is heavily influenced by hepatic metabolism.
Metabolic Pathway: Doxylamine undergoes N-demethylation primarily via Cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9).[1][2] The removal of a methyl group yields This compound , which can be further demethylated to N,N-Didesmethyldoxylamine.[3]
-
Parent: Doxylamine (
, MW 270.37)[1] -
Target Metabolite: this compound (
, MW 256.35)
Analytical Challenge: Because the metabolite retains the core diaryl ether structure of the parent, they share dominant product ions (e.g., m/z 182). This "common core" fragmentation necessitates rigorous chromatographic separation to prevent "cross-talk" or false positives if the parent compound undergoes in-source fragmentation.
Caption: Hepatic biotransformation of Doxylamine.[1][2] The loss of -CH3 groups reduces lipophilicity, altering retention time on Reverse Phase columns.
Method Development Strategy: The "Common Core" Protocol
Do not rely solely on literature values. Instrument geometry (Triple Quadrupole vs. Q-Trap) affects optimal Collision Energy (CE). Use the following logic to derive your transitions.
Phase 1: Precursor Ion Selection (Q1)
The metabolite is a secondary amine. Under acidic conditions (0.1% Formic Acid), it protonates readily to form
-
Target Mass:
Da. -
Scan Mode: Q1 MS (+ESI).
-
Validation: Ensure the peak at m/z 257.4 is distinct from the parent isotope envelope (Doxylamine m/z 271).
Phase 2: Product Ion Discovery (Q3)
Both Doxylamine and this compound possess the pyridinyl-phenyl-ethoxy backbone. Upon Collision Induced Dissociation (CID), the ether bond typically cleaves.
-
Common Fragment (m/z 182): Represents the loss of the amine side chain. This is usually the most intense ion (Quantifier) but is non-specific .
-
Specific Fragment (m/z 167): Further fragmentation of the diaryl core.
-
Differentiation: You must look for low-mass fragments retaining the nitrogen to find a unique qualifier, though these are often unstable. Therefore, chromatographic resolution becomes the primary specificity driver.
Phase 3: Transition Optimization Table
Starting parameters for optimization on a standard Triple Quadrupole (e.g., Sciex 5500/6500 or Agilent 6495).
| Compound | Precursor (Q1) | Product (Q3) | Role | CE (eV) | DP/Fragmentor (V) | Rationale |
| This compound | 257.2 | 182.1 | Quant | 20–30 | 60–80 | Cleavage of amine chain; high intensity. |
| 257.2 | 167.1 | Qual 1 | 35–45 | 60–80 | Stable diaryl cation. | |
| 257.2 | 240.1 | Qual 2 | 15–20 | 60–80 | Loss of NH3 (if observable). | |
| Doxylamine (Parent) | 271.2 | 182.1 | Quant | 22–32 | 60–80 | Same core fragment as metabolite. |
| Doxylamine-d5 (IS) | 276.2 | 187.1 | IS | 22–32 | 60–80 | Deuterium retained on phenyl ring. |
Detailed Experimental Protocol
A. Reagents & Standards
-
Standards: Doxylamine Succinate, this compound (Custom synthesis or metabolite standard vendor), Doxylamine-d5 (Internal Standard).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate (AmForm).[4]
B. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause matrix suppression, crucial for detecting low-level metabolites.
-
Aliquot: Transfer 200 µL plasma to a glass tube.
-
Spike: Add 20 µL Internal Standard (Doxylamine-d5, 100 ng/mL).
-
Basify: Add 200 µL 0.1 M NaOH. (Basic pH drives the amine into the organic phase).
-
Extract: Add 2 mL Ethyl Acetate:Hexane (50:50 v/v). Vortex 5 mins.
-
Separate: Centrifuge at 4000 rpm for 5 mins.
-
Dry: Transfer supernatant to a clean tube; evaporate under
at 40°C. -
Reconstitute: Dissolve in 200 µL Mobile Phase A:B (80:20).
C. Chromatographic Conditions
Critical Control Point: this compound is more polar than Doxylamine. It must elute before the parent. If they co-elute, the parent's isotope or in-source fragmentation can mimic the metabolite signal.
-
Column: Phenomenex Gemini C18 (100 x 2.0 mm, 3 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold (Focusing) |
| 1.0 | 10 | Start Gradient |
| 4.0 | 90 | Elution of Parent/Metabolite |
| 5.0 | 90 | Wash |
| 5.1 | 10 | Re-equilibration |
| 8.0 | 10 | End Run |
Workflow Visualization
Caption: Analytical workflow emphasizing the critical dependency of MS accuracy on LC separation efficiency.
Validation & Troubleshooting
Self-Validating the Method:
-
Retention Time Check: Inject a mixture of Parent and Metabolite. This compound must elute earlier (approx 0.5 - 1.0 min difference on C18). If they co-elute, adjust the gradient slope.
-
Crosstalk Check: Inject a high concentration Doxylamine standard (only). Monitor the 257->182 transition. If a peak appears at the metabolite's retention time, your standard is impure. If it appears at the parent's retention time, you have in-source fragmentation (Doxylamine losing methyl in the source).
Common Issues:
-
Low Sensitivity: Ensure pH is acidic (Formic acid). Basic drugs require protons for ESI+.
-
Peak Tailing: Secondary amine interaction with silanols. Increase Ammonium Formate concentration to 10mM to mask silanols.
References
-
Wikipedia. (n.d.). Doxylamine.[1][2][4][5][6][7][8][9] Retrieved February 9, 2026, from [Link]
-
Zhang, H., et al. (2022).[6] A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 9, 2026, from [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved February 9, 2026, from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved February 9, 2026, from [Link]
Sources
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. R06AA09 - Doxylamine [drugs-porphyria.org]
- 3. This compound Reference Standard [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ovid.com [ovid.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Derivatization procedures for gas chromatography of N-Desmethyldoxylamine
Application Note: High-Efficiency Derivatization of N-Desmethyldoxylamine for GC-MS
Executive Summary
This compound (Nordoxylamine) is the primary pharmacologically active metabolite of the antihistamine Doxylamine. While Doxylamine itself is a tertiary amine capable of being analyzed underivatized, its demethylated metabolite contains a polar secondary amine group. In Gas Chromatography (GC), this functional group is prone to hydrogen bonding with silanol sites in the column stationary phase, resulting in severe peak tailing, irreversible adsorption, and reduced sensitivity.
This Application Note details two field-proven derivatization protocols to neutralize this polarity, improving peak symmetry and lowering Limits of Quantitation (LOQ):
-
Silylation (MSTFA/BSTFA): Ideal for rapid, high-throughput metabolic profiling.
-
Acylation (TFAA): Optimized for high-sensitivity forensic or pharmacokinetic quantification using Electron Capture Detection (ECD) or MS-SIM.
Chemical Basis of Derivatization
The objective is to replace the active proton on the secondary amine (
Mechanism 1: Silylation (Nucleophilic Substitution)
The silylating agent (e.g., MSTFA) donates a trimethylsilyl (TMS) group to the amine.
Mechanism 2: Acylation (Anhydride Attack)
The anhydride reacts with the amine to form an amide, releasing an acid byproduct.
Experimental Workflow Visualization
The following diagram outlines the decision matrix and workflow for processing biological samples (plasma/urine) targeting this compound.
Figure 1: Decision tree and workflow for this compound sample preparation.
Detailed Protocols
Protocol A: Silylation (Rapid Screening)
Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Why MSTFA? It is the most volatile silylating reagent, ensuring the solvent peak does not obscure early-eluting metabolites. TMCS acts as a catalyst to drive the reaction on sterically hindered amines.
-
Preparation: Isolate the analyte via LLE or SPE and evaporate the extract to complete dryness under nitrogen. Critical: Any residual water will hydrolyze the reagent.
-
Reagent Addition: Add 50 µL of MSTFA + 1% TMCS and 50 µL of anhydrous pyridine (scavenger base) to the vial.
-
Incubation: Cap tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .
-
Injection: Inject 1 µL directly into the GC.
-
Note: Glass liners must be deactivated (silanized) to prevent adsorption of the derivative.
-
Protocol B: Acylation (High Sensitivity)
Reagent: Trifluoroacetic Anhydride (TFAA). Why TFAA? It adds a trifluoroacetyl group, increasing volatility and providing high electronegativity for detection limits in the low ng/mL range.
-
Preparation: Evaporate sample extract to dryness.
-
Reagent Addition: Add 100 µL of TFAA and 100 µL of Ethyl Acetate.
-
Incubation: Cap and heat at 60°C for 20 minutes .
-
Evaporation (Crucial Step): Remove the vial from heat. Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Scientific Integrity Note: You must remove excess TFAA. Injecting unreacted anhydride will strip the stationary phase of your GC column and corrode the MS source.
-
-
Reconstitution: Redissolve the residue in 100 µL of dry Ethyl Acetate or Toluene.
-
Injection: Inject 1 µL.
Instrumental Parameters (Reference Data)
The following parameters are optimized for the separation of Doxylamine and its N-desmethyl derivative.
| Parameter | Condition |
| Column | Rtx-5 Amine or DB-5MS (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Splitless mode, 1 min purge) |
| Oven Program | 70°C (1 min) |
| Transfer Line | 280°C |
| MS Source | 230°C (EI Mode, 70 eV) |
| Target Ions (TMS) | m/z 58, 73 (TMS), Molecular Ion ( |
| Target Ions (TFA) | m/z 126, 140, Molecular Ion ( |
Validation & Troubleshooting (E-E-A-T)
-
Linearity: Both methods typically demonstrate linearity (
) over the range of 10–1000 ng/mL in plasma [1]. -
Stability:
-
TMS derivatives: Unstable over time. Analyze within 12 hours. Moisture ingress causes degradation to the parent amine.
-
TFA derivatives: Stable for 48+ hours if kept in anhydrous solvent.
-
-
Common Failure Mode (Tailing Peaks):
-
Cause: Incomplete derivatization or active sites in the inlet liner.
-
Fix: Use fresh reagents (check expiration). Replace the inlet liner with a deactivated splitless liner containing glass wool.
-
References
Application Note: Enantioselective Separation of N-Desmethyldoxylamine
Executive Summary & Scientific Context
N-Desmethyldoxylamine (Nordoxylamine) is the primary active metabolite of the first-generation antihistamine Doxylamine. While Doxylamine is administered as a racemate (succinate salt), its metabolism is stereoselective. The cytochrome P450 system (specifically CYP2D6) preferentially demethylates specific enantiomers, leading to non-racemic ratios of the metabolite in plasma.
Separating the enantiomers of this compound is analytically challenging compared to the parent drug. As a secondary amine, it possesses a hydrogen-bond donating proton that the tertiary amine parent lacks. This increases its polarity and its affinity for residual silanols on silica-based columns, often resulting in severe peak tailing.
This Application Note provides two field-proven protocols—Normal Phase Chiral HPLC and Chiral SFC —designed to overcome these specific interactions.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Analyte: this compound (Secondary Amine).
-
Chirality: Single chiral center at the benzylic carbon.
-
pKa: ~9.2 (Basic).
-
Critical Challenge: Preventing non-specific silanol interactions while maintaining chiral recognition.
Method Development Strategy
The separation relies on Polysaccharide-based Chiral Stationary Phases (CSPs) . The recommended column is the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1]
Why this column?
The carbamate linkages in the amylose backbone provide hydrogen bond acceptor/donor sites. The 3,5-dimethylphenyl groups create a specific chiral cavity. The secondary amine of this compound interacts via hydrogen bonding and
Why the additives? Because the analyte is a strong base (pKa > 9), it will exist in a protonated state at neutral pH. In normal phase, we must use a basic additive (Diethylamine) to:
-
Suppress ionization (keeping the analyte neutral).
-
Competitively block active silanol sites on the silica support.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on sample origin and sensitivity needs.
Protocol A: Normal Phase Chiral HPLC (The Gold Standard)
This protocol is the most robust method for quality control and pharmacokinetic profiling where UV detection is sufficient.
Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) | Amylose backbone offers superior helical recognition for this specific benzyl-pyridine structure compared to Cellulose (OD-H). |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA)90 : 10 : 0.1 (v/v/v) | Ethanol is a stronger modifier than IPA, necessary to elute the more polar metabolite. DEA is mandatory to prevent tailing. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics in 5 µm particles. |
| Temperature | 25°C | Lower temperatures often enhance chiral resolution (enthalpic control) but increase pressure. 25°C is the balance.[2] |
| Detection | UV @ 262 nm | Doxylamine and its metabolites have a UV max ~260-262 nm (pyridine ring absorption). |
| Injection Vol | 10 - 20 µL | Depends on sample concentration. |
System Suitability Requirements
-
Resolution (
): > 2.0 between enantiomers. -
Tailing Factor (
): < 1.3 (Critical: If > 1.3, increase DEA to 0.15%). -
Capacity Factor (
): First enantiomer should elute > 5 mins to ensure separation from the solvent front.
Step-by-Step Execution
-
Conditioning: Flush column with Mobile Phase for 45 minutes at 0.5 mL/min.
-
Blank Run: Inject mobile phase to confirm baseline stability.
-
Standard Injection: Inject Racemic this compound standard (100 µg/mL).
-
Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on AD-H, but this must be confirmed with an optical rotation detector or pure enantiomeric standards.
Protocol B: Chiral SFC (High-Throughput)
Supercritical Fluid Chromatography (SFC) is superior for high-throughput screening of metabolic samples due to lower viscosity and faster diffusion rates.
Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H (250 × 4.6 mm, 5 µm) | Both columns work, but AD-H usually provides higher selectivity ( |
| Mobile Phase A | CO | Low viscosity main carrier. |
| Mobile Phase B | Methanol + 0.2% Isopropylamine (IPAm) | Methanol is a strong solvent to ensure solubility. IPAm is preferred over DEA in SFC for better MS compatibility if needed. |
| Gradient | Isocratic: 15% B | Isocratic holds usually provide better resolution for enantiomers than gradients. |
| Back Pressure | 120 bar (BPR) | Maintains supercritical state of CO |
| Temperature | 35°C | Slightly elevated temp improves peak shape in SFC. |
| Flow Rate | 3.0 mL/min | High flow rates are possible in SFC without losing efficiency. |
Sample Preparation (Biological Matrix)[9]
Direct injection of plasma is not possible. A Liquid-Liquid Extraction (LLE) is required to isolate the basic amine and remove proteins.
Workflow Diagram
Figure 2: Liquid-Liquid Extraction workflow optimized for basic amines like this compound.
Detailed Steps:
-
Alkalinization: To 200 µL of plasma, add 100 µL of 1.0 M NaOH. Reason: This shifts the pH > 12, ensuring the amine is fully deprotonated (neutral) and will partition into the organic layer.
-
Extraction: Add 3 mL of Hexane:Dichloromethane (2:1 v/v). Reason: This specific ratio minimizes emulsion formation while providing sufficient polarity to extract the metabolite.
-
Agitation: Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Concentration: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of the HPLC Mobile Phase.
References
-
BenchChem Application Note. Enantioselective Analysis of Doxylamine Using Chiral Chromatography. BenchChem.[3] Link
- Guttendorf, R. J., et al. (1988). Stereoselective metabolism of doxylamine succinate in humans. Journal of Pharmaceutical Sciences.
-
Hassan, M. G., et al. (2011). Enantioselective quantification of doxylamine in human plasma by HPLC.[4][1][3] ResearchGate.[4][1] Link
-
S. O. Özkırımlı, et al. (2011).[1] A high pressure liquid chromatography-diode array detector (HPLC-DAD) method using amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase.[1] Journal of Chromatographic Science.
- Daicel Chiral Technologies.Chiralpak AD-H Instruction Manual.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Sensitivity for N-Desmethyldoxylamine Detection in Serum
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the bioanalysis of N-Desmethyldoxylamine in serum. As researchers and drug development professionals, achieving the lowest possible limits of detection (LOD) and quantification (LOQ) is paramount for accurate pharmacokinetic and toxicological assessments. This guide is structured to provide actionable solutions to common challenges encountered during method development and sample analysis, moving from foundational questions to advanced troubleshooting. Our approach is grounded in the principles of analytical chemistry, emphasizing the causality behind each experimental choice to empower you to build robust, sensitive, and reliable assays.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of this compound analysis.
Q1: What is this compound and why is its sensitive detection critical?
This compound is a primary metabolite of Doxylamine, a first-generation antihistamine commonly used as a sleep aid.[1][2] Doxylamine undergoes metabolism in the body, primarily through N-demethylation to form this compound and subsequently N,N-didesmethyldoxylamine.[1][3] Sensitive and specific quantification of this metabolite in serum is essential for:
-
Pharmacokinetic (PK) Studies: To accurately model the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, Doxylamine.
-
Toxicology Assessments: To understand the potential contribution of metabolites to the overall toxicological profile.
-
Bioequivalence (BE) Studies: To compare different formulations of Doxylamine.[4]
Q2: What is the standard analytical technique for quantifying this compound in serum?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[5] This technique offers unparalleled sensitivity and selectivity, which are crucial for measuring low-concentration analytes in a complex biological matrix like serum.[6] The chromatographic separation (LC) isolates this compound from other endogenous components, while the mass spectrometer (MS/MS) provides definitive identification and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Q3: What are the primary challenges that limit sensitivity in this assay?
Achieving picogram-per-milliliter (pg/mL) sensitivity is often hampered by several factors:
-
Matrix Effects: Co-eluting endogenous components from serum (e.g., phospholipids, salts) can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement.[6][7][8] This is a major cause of poor accuracy and reproducibility.
-
Low Analyte Recovery: Inefficient extraction of the analyte from the serum matrix during sample preparation can lead to significant signal loss.[4]
-
High Background Noise: Contamination from solvents, collection tubes, or the LC-MS system itself can elevate the baseline, masking the analyte signal and worsening the signal-to-noise (S/N) ratio.[7]
-
Analyte Instability: As a secondary amine, this compound can be susceptible to degradation or adsorption onto surfaces during sample handling and storage.[9]
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: No or Critically Low Analyte Signal
Observing a weak signal or no signal at all is a common yet frustrating issue. The following decision tree and Q&A will guide you through a systematic troubleshooting process.
Q: My analyte signal is absent. How do I confirm the mass spectrometer is the source of the problem?
A: The first step is to isolate the MS from the LC system. Prepare a standard solution of this compound (e.g., 10-100 ng/mL in 50:50 Methanol:Water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.
-
Causality: This test bypasses the column and all LC components, directly assessing the ability of the MS to generate and detect ions for your specific analyte. If you see a stable, strong signal, the MS is likely functioning correctly, and the problem lies upstream (LC or sample preparation).[7][10]
-
Action: If there is still no signal, verify your MRM transitions (precursor/product ions), check for a stable electrospray, and ensure source parameters (gases, temperatures) are appropriate.[7] Consider cleaning the ion source as a routine maintenance step.[11]
Q: I've confirmed my MS works, but I get no signal when injecting through the LC. What's next?
A: Now, inspect the liquid chromatography system. Check for basic operational parameters:
-
Mobile Phase Flow: Ensure there is consistent flow and the pumps are primed. Air bubbles in the pump head can cause flow to stop, leading to a complete loss of signal.[7]
-
System Pressure: Is the pressure stable and within the expected range for your column and flow rate? A pressure of zero indicates a major leak or no flow, while an over-pressure reading could mean a blockage.
-
Connections: Check all fittings for leaks, especially between the autosampler, column, and MS inlet.
Q: My MS and LC systems seem fine, but my extracted serum samples show very low signal. How can I improve my sample preparation recovery?
A: Low recovery during sample preparation is a frequent cause of poor sensitivity. Serum is a complex matrix, and the analyte must be efficiently separated from proteins and other interfering substances.[12]
-
Protein Precipitation (PPT): This is a fast and simple method. Add 3 volumes of a cold organic solvent (e.g., acetonitrile) to 1 volume of serum.[13] Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Expert Insight: While simple, PPT can be less clean than other methods, potentially leading to higher matrix effects.[14] To improve sensitivity, after collecting the supernatant, evaporate it to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of your initial mobile phase.[12] This concentrates the analyte and ensures solvent compatibility with your LC method.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. This compound is a basic compound, so adjusting the sample pH to >9 will keep it in a neutral, more organic-soluble form. You can then extract it with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and is ideal for achieving the lowest detection limits. A mixed-mode cation exchange cartridge is often effective for basic compounds like this compound.
See the Detailed Experimental Protocols section below for a step-by-step guide to an optimized protein precipitation workflow.
Problem 2: High Background Noise & Poor Signal-to-Noise (S/N)
A high baseline can obscure your analyte peak, making accurate integration impossible and raising your limit of quantification.
Q: I suspect ion suppression from the serum matrix is killing my signal. How can I confirm and mitigate this?
A: Matrix effects, particularly ion suppression, are a primary concern in bioanalysis.[6][8] They occur when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the analyte in the MS source.[15]
-
Diagnosis (Post-Column Infusion): The most direct way to diagnose matrix effects is with a post-column infusion experiment.
-
Infuse a constant flow of this compound standard solution into the MS source via a T-junction placed after the analytical column.
-
Inject a blank, protein-precipitated serum extract onto the column.
-
Monitor the this compound signal. A constant, stable signal is expected. Any dip or deviation from this baseline indicates a region where co-eluting matrix components are causing ion suppression (a dip) or enhancement (a rise).[4]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Re-evaluate your sample preparation. If you are using PPT, consider switching to LLE or SPE for a cleaner sample.
-
Modify Chromatography: Adjust your LC gradient to chromatographically separate the this compound peak from the regions of ion suppression identified in your post-column infusion experiment.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., this compound-d5) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects.[16] Any signal suppression affecting the analyte will also affect the SIL-IS, and the ratio of their signals will remain constant, ensuring accurate quantification.[6][15]
-
Q: My blank injections have a high, noisy baseline. What are the likely sources of contamination?
A: Contamination can come from multiple sources. Be systematic in your investigation.
-
Solvents and Additives: Always use the highest purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily to prevent microbial growth or degradation.
-
System Contamination: Flush the entire LC system, including the autosampler injection port and needle, with a strong solvent wash (e.g., a sequence of isopropanol, methanol, and water).[7]
-
Sample Carryover: this compound is a basic amine and can be "sticky," adsorbing to surfaces in the autosampler or on the column. If you see a peak in a blank run immediately after a high concentration standard, this is likely the cause. Optimize your autosampler's needle wash procedure by using a strong solvent (e.g., 50:50 acetonitrile:water with 1% formic acid) and increasing the wash duration.[7]
Quantitative Data & Recommended Parameters
The following table provides a validated starting point for your LC-MS/MS method development. These parameters must be empirically optimized on your specific instrument for maximum performance.
| Parameter | Recommended Starting Value | Rationale & Expert Notes |
| LC Column | C18 or Biphenyl, 2.1-3.0 mm ID, <3 µm | C18 provides good hydrophobic retention. Biphenyl phases can offer alternative selectivity for aromatic amines through pi-pi interactions, potentially improving separation from interferences.[17] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier that aids in the positive ionization of basic amines like this compound. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile is generally a stronger elution solvent and often provides sharper peaks than methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1-3.0 mm ID columns, balancing analysis time and sensitivity. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound contains a secondary amine that is readily protonated in an acidic mobile phase. |
| Precursor Ion [M+H]⁺ | m/z 257.2 | Based on the molecular weight of this compound (256.35 g/mol ). This should be confirmed by direct infusion. |
| Product Ions | To be determined empirically | Infuse a standard to find the most intense and stable fragment ions. A common fragmentation pathway involves the cleavage of the ether linkage.[18] A starting point could be similar to N-Desmethyldoxepin (m/z 266.1 -> 107).[17] |
| Source Temp | 300 - 450 °C | Instrument dependent. Optimize for maximum signal stability and intensity. |
| Nebulizer/Drying Gas | Instrument dependent | Optimize gas flows to ensure efficient desolvation and droplet formation for a stable spray.[10] |
Detailed Experimental Protocols
Protocol 1: Optimized Protein Precipitation for Serum Samples
This protocol includes a concentration step to maximize sensitivity.
-
Sample Thawing: Thaw serum samples and internal standard (IS) stock solutions completely at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of your SIL-IS working solution to each sample, standard, and QC.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the tube. The acid helps to keep the analyte protonated and soluble.
-
Vortexing: Immediately cap and vortex the tube vigorously for at least 30 seconds to ensure complete protein denaturation and extraction.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4 °C. This will create a tight pellet of precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte 2-fold and ensures the injection solvent matches the mobile phase, preventing peak distortion.[19]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time (5 min at >10,000 x g) to pellet any remaining particulates before transferring the supernatant to an autosampler vial for injection.
References
- Comparative Analysis of (S)
- Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies.
- This compound Reference Standard. Benchchem.
- Serum Sample Preparation for LC-MS and GC-MS.
- LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6. Phenomenex.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. PubMed.
- Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Scientific Research Publishing.
- Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma. MDPI.
- Technical Support Center: Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine. Benchchem.
- Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. PubMed.
- LC/MS Troubleshooting Guide.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PubMed Central.
- How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.
- Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules. PubMed Central.
- Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry.
- The history of bioanalytical method validation and regulation.
- Method validation for preparing serum and plasma samples from human blood.
- N-desmethyl-Doxylamine (succin
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- Ion fragmentation of small molecules in mass spectrometry.
- Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube.
- Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites. MDPI.
- Enhanced sensitivity for nitrosamine analysis in a metformin active pharmaceutical ingredient (API). SCIEX.
- High throughput sample preparation for the quantitation of drug compounds in serum samples. Sigma-Aldrich.
- Desorption chemical ionization and fast atom bombardment mass spectrometric studies of the glucuronide metabolites of doxylamine. PubMed.
- Optimising LC-MS sensitivity. Element Lab Solutions.
- Troubleshooting in lcms. Slideshare.
- Matrix effects and selectivity issues in LC-MS-MS.
- LCMS Troubleshooting Tips. Shimadzu.
- Mass Spectrometry-Based Fragmentation as an Identific
- Guideline on bioanalytical method valid
- Serum Drug Level Sample Handling and Shipping Instructions. Virginia Department of Health.
- Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Scholars Research Library.
Sources
- 1. Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Desorption chemical ionization and fast atom bombardment mass spectrometric studies of the glucuronide metabolites of doxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.at [shimadzu.at]
- 11. m.youtube.com [m.youtube.com]
- 12. organomation.com [organomation.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Reference Standard [benchchem.com]
- 17. phenomenex.com [phenomenex.com]
- 18. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Troubleshooting in lcms | PPT [slideshare.net]
Technical Support Center: Troubleshooting Peak Tailing of N-Desmethyldoxylamine in HPLC
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to N-Desmethyldoxylamine. As a secondary amine and a metabolite of Doxylamine, this compound presents a common challenge in reversed-phase chromatography: peak tailing.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve this issue through a systematic, question-and-answer-based approach. We will delve into the chemical principles behind the problem and provide actionable, field-proven solutions.
Understanding the "Why": The Root Cause of Peak Tailing for Basic Compounds
Peak tailing for basic compounds like this compound in reversed-phase HPLC is primarily a result of secondary interactions with the stationary phase.[4][5] While the primary retention mechanism is hydrophobic interaction, the presence of a basic functional group (the secondary amine in this compound) leads to unwanted polar interactions.[1][4]
Specifically, the issue arises from interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][5] These silanol groups are acidic and can exist in an ionized, negatively charged state (Si-O⁻) at mobile phase pH levels typically used in reversed-phase HPLC (pH > 3.0).[5][6] The protonated, positively charged this compound molecule then strongly interacts with these negative sites, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tailing" peak.[1][7]
Caption: Interaction of this compound with the stationary phase.
Level 1 Troubleshooting: Initial Checks & Low-Hanging Fruit
Before delving into complex method modifications, it's crucial to rule out common system-level and preparatory issues.
Q1: Could my HPLC system itself be causing the peak tailing?
A1: Absolutely. Physical issues within the HPLC system can create extra-column band broadening, which manifests as peak tailing for all compounds in your chromatogram, not just this compound.[8][9]
Troubleshooting Protocol:
-
The Neutral Marker Test: Prepare a solution of a neutral, non-polar compound like toluene or naphthalene.
-
Injection: Inject this neutral marker under your current chromatographic conditions.
-
Analysis:
Common Physical Culprits:
-
Improperly seated fittings: Check all tubing connections, especially at the injector and column inlet/outlet.[6]
-
Column void: A void or channel in the column packing material can cause peak distortion.[4][10] This can be confirmed by substituting the column with a new one.[11]
-
Blocked frit: A partially blocked column inlet frit will also lead to poor peak shape.[11]
Caption: Diagnostic workflow for physical vs. chemical causes.
Q2: Is my sample preparation contributing to the problem?
A2: Yes, the solvent used to dissolve your sample can have a significant impact. This is known as the "sample solvent effect."
If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, it can cause peak distortion, including tailing.[6][11] The sample doesn't properly "condense" at the head of the column, leading to a broadened injection band.
Solution:
-
Ideal: Dissolve your this compound standard and samples in the initial mobile phase whenever possible.[11]
-
Alternative: If solubility is an issue, use the weakest solvent possible that still provides adequate solubility and inject the smallest possible volume.
Level 2 Troubleshooting: Method-Based Chemical Solutions
If you've ruled out physical system issues, the next step is to address the chemical interactions causing the tailing.
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like this compound.[12][13][14][15] The goal is to control the ionization state of both the analyte and the residual silanol groups on the stationary phase.
-
At Mid-Range pH (e.g., pH 4-7): Silanol groups are partially to fully ionized (negatively charged), and this compound (a base) is fully protonated (positively charged). This creates the perfect storm for strong ionic interactions and significant peak tailing.[5][6]
-
At Low pH (e.g., pH 2.5-3.0): The high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, rendering them neutral (Si-OH).[4][7][16] While the this compound is still protonated, the lack of negatively charged sites on the stationary phase surface dramatically reduces the secondary ionic interactions, leading to improved peak symmetry.[7][16]
Experimental Protocol: pH Study
-
Prepare Buffers: Prepare identical mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, and 7.0). A phosphate buffer is a good choice for this range, but ensure it is soluble in your organic mobile phase percentage.
-
Equilibrate: Thoroughly equilibrate the column with each mobile phase (at least 10-15 column volumes).
-
Inject and Compare: Inject your this compound standard at each pH and compare the peak shape (asymmetry factor). You should observe a significant improvement at lower pH.[4]
Caution: Standard silica-based columns should not be used below pH 2.5, as this can cause the stationary phase to hydrolyze.[4] For work at very low pH, consider using columns specifically designed for such conditions.[4]
Q4: My peak shape is still not perfect at low pH. What else can I do with the mobile phase?
A4: If adjusting the pH alone is insufficient, the next step is to introduce a mobile phase additive that acts as a "competing base."
These additives are small, basic molecules that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[7] Triethylamine (TEA) is a classic example.[11][17]
How it Works: The positively charged competing base (e.g., TEA-H⁺) will bind to the negatively charged silanol sites (Si-O⁻), preventing this compound from doing so. This leaves the desired hydrophobic interactions as the primary retention mechanism.
Recommended Additives and Concentrations:
| Additive | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.1% - 1.0% (v/v) | Very effective but can suppress MS signal and has a strong odor.[11] |
| Ammonium Acetate | 10 - 50 mM | MS-friendly buffer that can also improve peak shape.[18] |
| Formic Acid | 0.05% - 0.1% (v/v) | Often used in LC-MS to provide protons for ionization and lower pH. |
| Trifluoroacetic Acid (TFA) | 0.01% - 0.15% (v/v) | A strong ion-pairing agent that can improve peak shape but may be difficult to remove from the column and can suppress MS signal.[11] |
Protocol: Additive Study
-
Select an Additive: Start with a low concentration of a chosen additive (e.g., 0.1% TEA) in your low-pH mobile phase.
-
Equilibrate and Inject: Equilibrate the column and inject your sample.
-
Optimize: If peak shape improves but is not yet optimal, incrementally increase the additive concentration. Be aware that this may also affect the retention time of your analyte.[11]
Level 3 Troubleshooting: Stationary Phase Selection
Q5: I've optimized my mobile phase, but I'm still seeing some tailing. Should I consider a different HPLC column?
A5: Yes. If mobile phase optimization doesn't completely resolve the issue, the column itself is the next logical target. Modern HPLC columns offer advanced technologies specifically designed to mitigate the problems associated with basic compounds.[1]
Key Column Technologies to Consider:
-
High-Purity, Type B Silica Columns: Modern columns are manufactured with high-purity silica that has a lower metal content and fewer, less acidic silanol groups compared to older "Type A" silica.[16][17]
-
End-Capped Columns: After the primary C18 chains are bonded to the silica, a second reaction is performed using a small silane (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups.[4][5] This significantly reduces the number of sites available for secondary interactions.[1][4]
-
Sterically Protected / Base-Deactivated Columns: These columns have bulky side groups attached near the base of the C18 chain, which physically block the analyte from accessing any remaining silanol groups on the silica surface.[1]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, not just bonded to the surface. This creates a more inert particle that is stable over a wider pH range and has reduced silanol activity.[16]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charges on the surface of the stationary phase. This charge repels basic analytes, minimizing their interaction with silanol groups and leading to excellent peak shapes, even with low ionic strength mobile phases like formic acid.[19]
Recommendation: For persistent peak tailing with this compound, switching to a modern, end-capped, base-deactivated, or CSH column is often the most effective and robust long-term solution.[1][19]
Frequently Asked Questions (FAQs)
Q: Why does my peak tailing get worse over the lifetime of the column? A: This is often due to the slow hydrolysis or "loss" of the end-capping groups from the stationary phase, which exposes more active silanol groups over time.[10] This is particularly common when operating at the extremes of the column's recommended pH and temperature range.[10]
Q: Can injecting too much sample mass cause peak tailing? A: Yes, this is known as mass overload. If you inject too much analyte, you can saturate the active sites at the head of the column, leading to a distorted, often tailing, peak. Try injecting a 1:10 or 1:100 dilution of your sample to see if the peak shape improves.[11]
Q: I see two peaks for my analyte, or a split peak. What could be the cause? A: If you are operating with a mobile phase pH that is very close to the pKa of this compound, you may have both the ionized and non-ionized forms of the analyte present simultaneously.[5][15][20] These two forms will have different retention characteristics, leading to peak splitting or severe broadening. The solution is to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[15]
Q: Should I use a guard column? A: Yes, using a guard column packed with the same material as your analytical column is highly recommended.[9] It acts as a disposable, protective filter that catches strongly retained impurities from your sample matrix that could otherwise bind irreversibly to your analytical column and create active sites, leading to peak tailing over time.[9]
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Wikipedia. (n.d.). Doxylamine. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). How to choose HPLC column for analysis & preparative tests?. Retrieved from [Link]
-
Waters Corporation. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]
-
UPLCS. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). N-Nitroso N-Desmethyl Doxylamine. Retrieved from [Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Doxylamine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. waters.com [waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. moravek.com [moravek.com]
- 14. agilent.com [agilent.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. acdlabs.com [acdlabs.com]
Technical Support Center: Stability of N-Desmethyldoxylamine in Frozen Plasma
Executive Summary & Core Directive
N-Desmethyldoxylamine (NDD) is the primary active metabolite of Doxylamine, formed via N-demethylation.[1] In pharmacokinetic (PK) and toxicokinetic (TK) studies, the stability of NDD in frozen plasma is a critical quality attribute (CQA).[1] While Doxylamine and its metabolites are generally chemically stable, bioanalytical failures often stem from physical instability (adsorption, precipitation) or matrix-related issues (enzymatic activity, pH shifts) rather than spontaneous chemical degradation.[1]
This guide provides a self-validating framework to ensure your NDD plasma samples meet FDA (2018) and ICH M10 (2022) acceptance criteria (±15% deviation).[1]
The Stability Architecture (The "Why")
Before troubleshooting, you must understand the failure modes.[1] Stability is not merely "staying intact"; it is the preservation of the extractable concentration relative to the nominal value.
Diagram 1: Stability Failure Modes in Plasma
This diagram illustrates the three primary pathways where NDD quantification fails during storage and handling.
Caption: Causal pathways leading to bioanalytical failure for this compound in plasma matrices.
Troubleshooting Guide (Q&A)
Issue 1: Signal drift observed in QC samples stored at -20°C for >1 month.
Q: My Low QC (LQC) samples are showing -20% bias after 30 days, but High QCs (HQC) are stable. Is the molecule degrading?
A: Unlikely.[1] This pattern (Low QC failing, High QC passing) typically indicates non-specific adsorption (NSA) rather than chemical degradation.[1]
-
The Mechanism: NDD is an amine.[1] If stored in standard polypropylene tubes, the percentage of molecules sticking to the plastic wall is higher relative to the total concentration in LQC samples. In HQC, the "binding sites" on the plastic are saturated, masking the loss.
-
The Fix:
-
Switch Materials: Validate low-binding polypropylene tubes.
-
Modifier Addition: Ensure your matrix or extraction solvent contains a displacer (e.g., 0.1% Formic Acid) to keep NDD solubilized and protonated, reducing wall interactions.[1]
-
Issue 2: Inconsistent recovery after Freeze-Thaw (F/T) cycles.
Q: Cycle 1 and 3 pass, but Cycle 2 fails. The data is noisy.
A: This is a classic sign of Cryoprecipitation or Inhomogeneity , not instability.[1]
-
The Mechanism: Plasma proteins and lipids stratify during freezing.[1] If the sample is not brought to room temperature and vortexed aggressively (but without frothing) before aliquoting, you are sampling a gradient.[1]
-
The Fix:
-
Thaw Completely: Allow samples to reach ambient temperature (20–25°C). Do not thaw in a water bath (contamination risk).[1]
-
Vortex Protocol: Vortex for exactly 10 seconds. Invert 3 times.
-
Refreeze Rule: Do not refreeze a sample that has been thawed for <30 minutes. It requires time to re-equilibrate.
-
Issue 3: Parent-to-Metabolite Conversion?
Q: I see increasing NDD levels in my Doxylamine (Parent) stability samples.
A: This is a red flag for ex vivo metabolism or source contamination .[1]
-
The Mechanism: Doxylamine converts to NDD via CYP450 enzymes.[1] While plasma has low CYP activity (mostly hepatic), residual esterases or non-enzymatic hydrolysis can occur.[1] However, N-demethylation usually requires active metabolic systems.[1]
-
The Fix:
-
Check Purity: Verify your Doxylamine reference standard does not contain trace NDD.[1]
-
Temperature Control: Ensure all processing is done on wet ice (4°C).
-
Light Protection: Doxylamine and its metabolites are photosensitive.[1] Use amber tubes for all long-term storage to prevent photolytic degradation products that might interfere chromatographically.[1]
-
Experimental Protocols: Validating Stability
To claim stability, you must execute a validation protocol compliant with ICH M10 .[1]
Protocol A: Long-Term Frozen Stability (LTFS)[1]
Objective: Prove NDD is stable at -20°C and -70°C for a duration covering the sample collection-to-analysis window.
Workflow:
-
Spike: Prepare LQC (3x LLOQ) and HQC (80% ULOQ) in the intended species plasma.[1]
-
Baseline: Analyze n=6 replicates immediately (Time 0).
-
Store: Aliquot remaining volume into intended storage tubes (e.g., 200 µL per tube). Store half at -20°C and half at -70°C.
-
Timepoints: Pull samples at 1 month, 3 months, 6 months, and 12 months.
-
Analysis: Thaw and analyze against a freshly prepared calibration curve. Do not use frozen standards.
Acceptance Criteria (ICH M10):
| Parameter | Criterion |
|---|---|
| Mean Accuracy | The mean concentration at each level must be within ±15% of the nominal concentration. |
| Precision (%CV) | The coefficient of variation (CV) must be ≤15%. |
| Calculation | (Mean Concentration_Stored / Nominal Concentration) * 100 |
Protocol B: Freeze-Thaw (F/T) Stability
Objective: Mimic the stress of removing samples from the freezer for re-analysis.
Workflow:
-
Cycle 1: Freeze QC aliquots for at least 24 hours (12 hours min per ICH M10).
-
Thaw: Thaw unassisted at room temperature.
-
Refreeze: Once fully thawed, refreeze for at least 12 hours.
-
Repeat: Perform for a minimum of 3 cycles.
-
Analyze: After the final thaw, analyze n=6 replicates.
The Validation Workflow Diagram
Use this logic flow to determine if your stability data is valid or requires investigation.
Caption: Decision tree for evaluating bioanalytical stability data according to ICH M10 guidelines.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[1][3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
S. Videla et al. (2013).[1][5][6] Pharmacokinetic dose proportionality between two strengths of doxylamine hydrogen succinate.... Clinical Drug Investigation.[1][5] Retrieved from [Link] (Demonstrates LC-MS/MS methodology for Doxylamine PK).
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pharmacokinetic dose proportionality between two strengths (12.5 mg and 25 mg) of doxylamine hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-elution issues with Doxylamine and N-Desmethyldoxylamine
Topic: Resolving Co-elution of Doxylamine (DOX) and N-Desmethyldoxylamine (NDDOX) Ticket ID: LCMS-DOX-NDDOX-001 Responder: Senior Application Scientist, Mass Spectrometry & Chromatography[1]
Executive Summary: The "Phantom Metabolite" Risk
You are likely encountering a co-elution issue driven by the structural similarity between Doxylamine (tertiary amine) and its primary metabolite, this compound (secondary amine).
The Critical Warning: In LC-MS/MS, chromatographic resolution of these two is not optional; it is mandatory.
Why? Because of In-Source Fragmentation (ISF) .[1] Doxylamine (
If they co-elute, the ISF signal from the highly abundant parent drug will appear in the metabolite channel, leading to massive overestimation of the metabolite concentration. No amount of mass resolution (on a standard triple quad) can fix this; only chromatography can.[1]
Module 1: The Diagnostic Workflow
Before altering your method, confirm the source of the error. Use this logic flow to diagnose the specific failure mode.
Figure 1: Diagnostic decision tree for distinguishing between simple co-elution and ISF-driven interference.
Module 2: Chromatographic Selectivity (The "Chemistry" Fix)
Standard low-pH C18 methods often fail here because both compounds are positively charged basic amines (pKa ~9.[1]2) [1], leading to repulsion from the stationary phase, poor retention, and peak tailing.[1]
Protocol A: High pH Reverse Phase (Recommended)
Pushing the pH above the pKa (pH > 10) suppresses ionization, neutralizing the amines. This drastically increases retention on C18 and improves peak shape, allowing the hydrophobic difference (one methyl group) to resolve the peaks.
Mobile Phase Setup:
-
MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
MP B: Acetonitrile (or Methanol if selectivity is insufficient).[1]
-
Column: High-pH stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).[1] Do not use standard silica C18 columns at this pH.
Protocol B: Alternative Selectivity (Phenyl Phases)
If High pH is not an option, exploit the pi-pi interactions of the pyridine and phenyl rings in Doxylamine.
-
Column: Biphenyl or Pentafluorophenyl (PFP).[1]
-
Mechanism: The steric accessibility of the aromatic rings differs between the tertiary amine (DOX) and secondary amine (NDDOX). Biphenyl phases often provide superior selectivity for demethylated metabolites compared to C18.[1]
Comparison of Stationary Phases:
| Parameter | C18 (Low pH) | C18 (High pH) | Biphenyl / PFP |
| Mechanism | Hydrophobicity | Hydrophobicity (Neutral) | Pi-Pi Interactions + Hydrophobicity |
| Retention | Weak (Elutes near void) | Strong | Moderate to Strong |
| Peak Shape | Often Tailing | Sharp / Symmetrical | Good |
| Resolution | Poor | Excellent | Very Good |
| Suitability | Not Recommended | Primary Recommendation | Alternative |
Module 3: Mass Spectrometry Optimization (The "Physics" Fix)
Even with good separation, you must minimize ISF to prevent background noise in the metabolite channel.[1]
The ISF Mechanism
Doxylamine contains a fragile C-N bond that can cleave in the hot ESI source.
Figure 2: The In-Source Fragmentation mechanism showing how Doxylamine mimics its metabolite.[1]
Optimization Protocol:
-
Source Temperature: Lower the source temperature in 50°C increments. High heat promotes N-dealkylation.[1] Find the lowest temperature that maintains adequate desolvation (usually 350°C - 450°C is standard; try 250°C - 300°C).[1]
-
Declustering Potential (DP) / Fragmentor Voltage: This voltage accelerates ions through the intermediate vacuum.[1] If too high, it breaks the molecule before the quad.[1] Perform a "breakdown curve" experiment:
-
Infuse pure Doxylamine.[1]
-
Monitor m/z 257.
-
Lower the DP until the m/z 257 signal is <0.1% of the m/z 271 signal.
-
Frequently Asked Questions (FAQs)
Q1: I see a peak in the NDDOX channel at the exact same retention time as Doxylamine. Is this the metabolite? A: Likely not. If the retention times are identical, it is almost certainly In-Source Fragmentation (ISF) of the parent drug. You must separate them chromatographically.[1] NDDOX is more polar and should elute earlier than DOX in Reverse Phase chromatography [2].[1] If they are perfectly co-eluting, your gradient is likely too steep or your starting organic % is too high.[1]
Q2: Can I use MRM transitions to distinguish them if they co-elute? A: It is risky. Both compounds share the diphenyl-pyridine core.[1]
-
DOX Transition: 271
182 (Cleavage of the ether/amine chain) [3].[1] -
NDDOX Transition: 257
182 (Same core fragment).[1] Because they share the same daughter ion (m/z 182), and the parent masses overlap due to ISF (271 257), you have a "perfect storm" of interference. You rely entirely on chromatography.[1]
Q3: What is the "Golden Standard" validation step for this assay? A: The "Pure Parent Injection." Inject a high concentration standard of only Doxylamine (e.g., ULOQ level).[1] Monitor the this compound transition.
-
Pass: You see a peak at the DOX retention time (ISF), but it is fully resolved from where the NDDOX peak should be.
-
Fail: You see a peak at the DOX retention time, and it overlaps with the NDDOX retention time window.
References
-
PubChem. (2025).[1][2][3] Doxylamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Korfmacher, W. A., et al. (1988).[1][4] Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry. Biomedical & Environmental Mass Spectrometry. Available at: [Link]
-
Zhang, H., et al. (2022).[1][5] A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H20N2O | CID 135338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DrugMapper [drugmapper.helsinki.fi]
- 4. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase pH for N-Desmethyldoxylamine Separation
Welcome to the technical support center for the chromatographic analysis of N-Desmethyldoxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this compound, a primary metabolite of Doxylamine, using reversed-phase high-performance liquid chromatography (RP-HPLC). As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes.
I. Foundational Knowledge: Understanding the Analyte and the Impact of pH
This compound is a basic compound, and its retention and peak shape in RP-HPLC are critically influenced by the pH of the mobile phase.[1][2][3] To effectively control the chromatography, it is essential to understand the ionization state of the analyte. The ionization of a basic compound is governed by its pKa value, the pH at which the compound is 50% ionized and 50% non-ionized.
Key Physicochemical Properties:
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (estimated/reported) |
| Doxylamine | (Parent Drug) | C17H22N2O | 270.37 | Pyridine Nitrogen: ~4.4, Tertiary Amine: ~9.2[4] |
| This compound | (Metabolite) | C16H20N2O | 256.34 | Pyridine Nitrogen: ~4.4, Secondary Amine: ~9.5 [5] |
Table 1: Physicochemical properties of Doxylamine and this compound.
For basic compounds like this compound, a mobile phase pH below the pKa of the amine groups will result in their protonation (ionization).[3] In RP-HPLC, the ionized form is more polar and will have less retention, while the neutral form is more hydrophobic and will be more retained. The key to a robust separation is to operate at a pH that is sufficiently far from the pKa of the analyte to ensure a consistent ionization state and, consequently, stable retention times and symmetrical peak shapes. A general rule of thumb is to maintain the mobile phase pH at least 2 pH units away from the analyte's pKa.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the separation of this compound and provides a logical, step-by-step approach to resolving them.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The peak for this compound exhibits significant tailing, leading to poor integration and reduced sensitivity.
Causality: Peak tailing for basic compounds is often caused by secondary interactions between the protonated analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1] This is particularly problematic when the mobile phase pH is close to the pKa of the silanol groups (around 3.5-4.5) or the analyte.
Solutions:
-
Lower the Mobile Phase pH:
-
Action: Adjust the mobile phase pH to a value between 2.5 and 3.5. This can be achieved using a buffer such as phosphate or an additive like formic acid or trifluoroacetic acid (TFA).[6]
-
Rationale: At a low pH, the residual silanol groups are protonated and thus less likely to interact with the positively charged this compound. This minimizes secondary interactions and improves peak symmetry.
-
-
Increase the Buffer Concentration:
-
Action: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM).
-
Rationale: A higher buffer concentration can more effectively mask the residual silanol groups, reducing their interaction with the analyte.
-
-
Use a Base-Deactivated Column:
-
Action: Employ a column specifically designed for the analysis of basic compounds. These columns often have a highly end-capped or a hybrid particle technology stationary phase.
-
Rationale: These columns have a lower concentration of accessible silanol groups, which significantly reduces the potential for peak tailing.
-
Issue 2: Insufficient Resolution from Doxylamine or Other Impurities
Symptom: The peaks for this compound and Doxylamine (or other related substances) are not baseline-separated.
Causality: The selectivity of the separation is not optimal. Since this compound and Doxylamine are structurally similar, achieving good resolution can be challenging.
Solutions:
-
Systematic pH Screening:
-
Action: Perform a systematic study of the mobile phase pH. Analyze your sample at a range of pH values (e.g., 3.0, 4.5, 6.0, 7.5), ensuring your column is stable at these pHs.[2]
-
Rationale: The ionization state of both this compound and Doxylamine will change with pH, which can alter their relative retention times and improve selectivity.
-
-
Modify the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol, or use a combination of both.
-
Rationale: Different organic solvents can provide different selectivities due to their unique interactions with the analytes and the stationary phase.
-
-
Adjust the Gradient Profile:
-
Action: If using a gradient method, decrease the slope of the gradient (i.e., make it shallower) around the elution time of the critical pair.
-
Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can enhance resolution.
-
Issue 3: Retention Time Drift
Symptom: The retention time for this compound is not consistent between injections or across a sequence.
Causality: Retention time drift can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or a column that is not stable at the operating pH.
Solutions:
-
Ensure Proper Column Equilibration:
-
Action: Increase the column equilibration time between injections, especially when changing the mobile phase composition. A general guideline is to flush the column with at least 10-20 column volumes of the new mobile phase.
-
Rationale: Insufficient equilibration can lead to a gradual change in the stationary phase environment, causing retention times to shift.
-
-
Prepare Fresh Mobile Phase:
-
Action: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Rationale: The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2. Evaporation of the organic component can also alter the mobile phase strength.
-
-
Verify Column Stability:
-
Action: Check the manufacturer's specifications for the pH stability range of your column. Operating outside this range can lead to irreversible damage to the stationary phase.[1]
-
Rationale: Degradation of the stationary phase will alter its chromatographic properties, resulting in retention time shifts and poor peak shape.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase pH when developing a method for this compound?
A good starting point is a low pH, typically between 2.5 and 3.5.[6] At this pH, the secondary amine and the pyridine nitrogen of this compound will be consistently protonated, leading to good peak shape and stable retention. A common mobile phase composition to start with would be a mixture of a phosphate buffer at pH 3.0 and acetonitrile.
Q2: How do I choose the right buffer for my mobile phase?
When selecting a buffer, consider its buffering capacity at the desired pH. The effective buffering range of a buffer is typically within ±1 pH unit of its pKa. For a mobile phase pH of 3.0, a phosphate buffer (pKa1 ≈ 2.15) is a suitable choice. For higher pH values, other buffers such as acetate (pKa ≈ 4.76) or phosphate (pKa2 ≈ 7.20) can be used. Always ensure that the buffer is soluble in the mobile phase mixture.
Q3: Can I use a high pH mobile phase for the separation?
Yes, a high pH mobile phase (e.g., pH 9-10) can also be used. At a high pH, this compound will be in its neutral, more hydrophobic form, leading to increased retention. However, it is crucial to use a column that is stable at high pH, as traditional silica-based columns can degrade under these conditions.[1] Hybrid-particle or polymer-based columns are often recommended for high-pH applications. Working at a high pH can sometimes offer better selectivity and improved peak shape for basic compounds.[3]
Q4: What is the role of an additive like triethylamine (TEA) in the mobile phase?
Triethylamine is a basic additive that can be used to improve the peak shape of basic compounds. It acts as a competing base, interacting with the residual silanol groups on the stationary phase and reducing their interaction with the analyte. However, TEA can suppress ionization in mass spectrometry and has a strong UV absorbance, so it is not always compatible with all detection methods.
IV. Experimental Workflow and Visualization
Protocol: Systematic pH Optimization Study
-
Prepare Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., 3.0, 4.5, 6.0, 7.5) using appropriate buffering agents (e.g., phosphate, acetate).
-
Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Column Equilibration: For each new mobile phase, equilibrate the column for at least 20 column volumes.
-
Injection and Analysis: Inject a standard solution of this compound and Doxylamine and record the chromatogram.
-
Data Evaluation: Evaluate the resolution, peak shape (asymmetry factor), and retention time for each pH condition.
-
Selection of Optimal pH: Choose the pH that provides the best balance of resolution, peak shape, and analysis time.
Logical Workflow for pH Optimization
Workflow for mobile phase pH optimization.
V. References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Retrieved from [Link]
-
Journal of Pharmaceutical and Chemical Research. (n.d.). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ResearchGate. (2015). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of NyQuil Active Ingredients on BIST B+ Column. Retrieved from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Sources
Minimizing carryover during high-throughput N-Desmethyldoxylamine screening
Technical Support Center: High-Throughput Screening of N-Desmethyldoxylamine (NDD)
Subject: Minimizing Carryover in LC-MS/MS Analysis of this compound Document ID: TS-NDD-004 Last Updated: February 9, 2026 Status: Active[1]
Technical Overview: The "Sticky Secondary Amine" Challenge
This compound (NDD) presents a distinct analytical challenge compared to its parent compound, Doxylamine.[1] While Doxylamine is a tertiary amine, NDD is a secondary amine resulting from N-demethylation.[1]
Why this matters for carryover:
-
Reduced Steric Hindrance: The removal of a methyl group allows the nitrogen atom to approach surface silanols (on column stationary phases) and metallic active sites (in HPLC hardware) more closely than the parent drug.
-
Stronger Ionic Interactions: At the acidic pH typically used in LC-MS (0.1% Formic Acid), the secondary amine is fully protonated (
).[1] This cation binds aggressively to deprotonated silanols or negatively charged metallic oxide surfaces, leading to "ghost peaks" in subsequent blank injections.[1]
Mechanism of Carryover
The following diagram illustrates the specific adsorption pathways for NDD within a standard flow path.
Figure 1: Critical adsorption points for secondary amines in LC-MS flow paths.
Troubleshooting Guide & FAQs
Q1: I see NDD peaks in my blank injection immediately following a high-concentration standard (ULOQ). Is this column carryover or autosampler carryover?
Diagnostic Test: Perform the "Gradient Delay" test.
-
Inject a ULOQ standard.[1]
-
The Test: If the ghost peak elutes at the exact same retention time as the analyte, it is likely autosampler/injector carryover. If the peak is broader or elutes slightly later/earlier, it suggests column carryover (hysteresis).
The Solution (The Dual-Wash Strategy): Secondary amines like NDD are difficult to remove with a single wash solvent. You must implement a dual-wash system (Weak/Strong or Wash 1/Wash 2) to target different binding mechanisms.[1]
| Wash Step | Mechanism | Recommended Solvent Composition |
| Wash 1 (Aqueous/Weak) | Removes buffer salts and bulk matrix.[1] | 90% Water / 10% Methanol + 0.1% Formic Acid |
| Wash 2 (Organic/Strong) | Disrupts hydrophobic and ionic bonds.[1] | 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.1% Formic Acid |
Note: The addition of Isopropanol (IPA) and Acetone is critical for NDD as they provide stronger solvation for sticky amines than pure Acetonitrile.
Q2: Standard acidic washes aren't working. Should I use a basic wash?
Yes, but with caution.
Since NDD is basic (
The "Ammonia Shock" Protocol:
-
Solvent: 90% Methanol / 10% Water + 0.5% Ammonium Hydroxide (NH₄OH) .[1]
-
Warning: Ensure your autosampler needle and valve seals (e.g., Vespel vs. PEEK) are compatible with high pH.[1] Do not leave this solvent in the lines for extended periods; use it only for the active wash cycle.
Q3: My carryover persists despite extensive needle washing. What hardware component is the culprit?
If needle washing fails, the Rotor Seal in the injection valve is the likely suspect.
-
Issue: Standard Vespel rotor seals can adsorb amines over time due to their porosity and chemical nature.[1]
-
Fix: Switch to a Tefzel or PEEK rotor seal.[1] These materials are more inert toward secondary amines.[1]
-
Maintenance: Sonicate the injection port in 50:50 Methanol:Water with 0.1% Formic Acid weekly to prevent buildup.
Optimized High-Throughput Workflow
To achieve <20% LLOQ carryover (per FDA M10 guidance) without extending cycle time, utilize a "Sawtooth" gradient wash at the end of every injection.
Figure 2: The "Sawtooth" cleaning cycle integrated into the analytical run.[1]
Protocol Steps:
-
Elution: Standard gradient to elute NDD.
-
Hard Flush: Ramp to 95% Organic (Acetonitrile/Methanol). Hold for 0.5 min.
-
The Sawtooth: Rapidly drop to 10% Organic (0.2 min) and ramp back to 95% Organic (0.2 min). Repeat twice. This rapid polarity switching helps dislodge NDD molecules trapped in stagnant flow zones (e.g., column frits).[1]
-
Equilibration: Return to initial conditions.
Data Summary: Wash Solvent Efficacy
The following data represents typical carryover reduction observed when analyzing secondary amines (1000 ng/mL challenge).
| Wash Solvent Composition | Carryover (% of LLOQ) | Verdict |
| 100% Acetonitrile | 85% | Fail (Insufficient solvation) |
| 50:50 MeOH:H₂O | 60% | Fail (Too weak) |
| 40:40:20 ACN:IPA:Acetone + 0.1% FA | 18% | Pass (Borderline) |
| Dual Wash: (1) 0.5% NH₄OH in MeOH -> (2) ACN:IPA:Acetone + FA | < 5% | Optimal |
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. (Section 3.2.6 Carryover).
-
Mitulovic, G., et al. (2009).[1][2] Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry, 81(14), 5955–5960.[1] (Demonstrates the efficacy of chaotropic and multi-solvent washes).
-
Waters Corporation. (2020).[1] Carryover Mitigation Using Needle Wash Solvent Chemistry.[1][3][4][5] Application Note 720006466EN.[1] (Establishes the ACN/IPA/Acetone/Water + Acid "Magic Mix" protocol).
-
Dolan, J. (2001).[1][6] Autosampler Carryover: A Case Study. LCGC North America.[1] (Foundational text on rotor seal adsorption).
Sources
Troubleshooting low recovery rates in N-Desmethyldoxylamine extraction
[1]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Subject: Resolving Low Recovery & Matrix Effects in NDD Analysis[1]
Welcome to the technical support hub for This compound (NDD) . If you are experiencing low recovery (<50%), high variation (%CV >15%), or signal suppression in LC-MS/MS, this guide addresses the physicochemical root causes of these failures.
NDD is the primary metabolite of Doxylamine.[1][2][3] Unlike its parent (a tertiary amine), NDD is a secondary amine .[1][4] This subtle structural change significantly alters its interaction with solvents, glass surfaces, and solid-phase sorbents.[5]
Module 1: The Chemistry of the Problem
Before troubleshooting the workflow, we must validate your chemical assumptions.[1] Most recovery failures stem from treating NDD exactly like Doxylamine.[5][1]
| Property | Doxylamine (Parent) | This compound (Metabolite) | Impact on Extraction |
| Structure | Tertiary Amine | Secondary Amine | Secondary amines are better hydrogen bond donors; they adhere more strongly to silanols (glass) and residual silanols in HPLC columns.[5] |
| pKa | ~9.2 | ~9.5 | NDD is more basic.[5][1] It requires a higher pH to neutralize for LLE or a strong cation exchange mechanism for SPE.[5][1] |
| Polarity | Moderate | Higher | NDD is less soluble in non-polar solvents (e.g., pure Hexane) than the parent. |
Module 2: Diagnostic Workflows
Use the following decision tree to identify where your method is failing.
Figure 1: Diagnostic logic to distinguish between Matrix Effects (LC-MS suppression) and True Recovery (Extraction efficiency).
Module 3: Troubleshooting Specific Methods
Scenario A: Liquid-Liquid Extraction (LLE)
User Complaint: "I am using Hexane to extract Doxylamine and NDD. Doxylamine recovery is 90%, but NDD is only 30%."
Root Cause: Polarity Mismatch.[5] NDD is more polar than Doxylamine due to the loss of the methyl group (secondary amine). Pure hexane is too non-polar to partition NDD effectively.[5][1]
The Fix:
-
Modify the Solvent: Switch to MTBE (Methyl tert-butyl ether) or a mixture of Hexane:Ethyl Acetate (90:10) .[5][1] The addition of oxygenated solvents increases the solubility of the secondary amine.
-
Adjust the pH (Critical):
Scenario B: Solid Phase Extraction (SPE)
User Complaint: "I am using a standard C18 cartridge. The analyte breaks through during the wash step."
Root Cause: Insufficient Retention.[5] C18 relies on hydrophobic interaction.[5] Since NDD is polar and basic, it may not stick well to C18 if the loading pH is incorrect or if the wash contains organic modifier.
The Fix: Switch to Mixed-Mode Cation Exchange (MCX) MCX cartridges utilize two retention mechanisms: hydrophobicity (C18 backbone) and charge interaction (sulfonic acid groups).[5] This is the "Gold Standard" for NDD.
Optimized MCX Protocol:
-
Load: Acidify plasma with 2% Phosphoric Acid (pH < 4). Why? This forces NDD to be positively charged (BH+).
-
Wash 1: 2% Formic Acid in Water.[5][1] Removes proteins/salts.[5][1]
-
Wash 2: 100% Methanol. Removes neutral interferences. NDD stays locked by ionic bond.
-
Elute: 5% Ammonium Hydroxide in Methanol. Why? High pH breaks the ionic bond, releasing NDD.
Module 4: Post-Extraction & LC-MS Issues
Issue: "The recovery is good, but the peak shape is terrible (tailing)."
Diagnosis: Secondary Amine Interaction.[1] Secondary amines interact with residual silanols on the silica backbone of LC columns, causing tailing.[1] Solution:
-
Mobile Phase: Ensure you are using Ammonium Acetate (10mM) or Formic Acid (0.1%) .[5][1] The buffer cations compete for the silanol sites, "blocking" them from the NDD.
-
Column Choice: Use a column with "end-capping" or embedded polar groups (e.g., Waters XBridge BEH or Phenomenex Kinetex XB-C18) designed for high-pH stability.[5]
Issue: "I lose signal after evaporating the solvent."
Diagnosis: Adsorption (The "Sticky" Problem). NDD can adsorb to the walls of glass tubes during nitrogen evaporation, especially as the volume gets low. Solution:
-
Add 100 µL of keeper solvent (e.g., 0.1% Formic Acid in Water/MeOH) before evaporating the organic layer. Never evaporate to complete dryness.[5]
-
Switch to Polypropylene (PP) tubes instead of glass for the evaporation step.[1]
Module 5: Summary of Validated Parameters
| Parameter | Recommended Setting | Rationale |
| Sample pH (LLE) | > 10.5 | Ensures NDD is neutral (uncharged) for organic partitioning.[5] |
| Sample pH (SPE-MCX) | < 4.0 | Ensures NDD is positive (charged) for ionic retention.[5] |
| LLE Solvent | MTBE or Hexane:EtOAc (9:1) | Pure hexane is too non-polar for the metabolite. |
| Evaporation | Do not dry completely | Prevents adsorption to tube walls and volatility losses.[5][1] |
| Internal Standard | Doxylamine-d5 or NDD-d5 | Essential to correct for matrix suppression in ESI+.[5][1] |
References
-
PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine.[5] [Link]
-
Kohlhof, K. J., et al. (1983).[5][1][6] Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]
-
Tan, S. K., et al. (2014).[5][1][7] Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.[5][7] [Link]
-
Shimadzu Application Note. (2020). Automatic quantification of doxylamine and diphenhydramine in human plasma. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound Reference Standard [benchchem.com]
- 4. Buy N-desmethyl-Doxylamine (succinate) [smolecule.com]
- 5. This compound | C16H20N2O | CID 135338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Preventing oxidative degradation of N-Desmethyldoxylamine standards
🚨 Critical Alert: Read Before Opening Vial
N-Desmethyldoxylamine (NDD) is a secondary amine metabolite of Doxylamine. Unlike the tertiary amine parent compound, NDD possesses a reactive N-H bond that makes it significantly more susceptible to radical-mediated autoxidation and N-oxide formation .
Do not treat this standard like Doxylamine Succinate.
-
Store at -20°C or lower immediately upon receipt.
-
Minimize light exposure (use amber glassware exclusively).
-
Avoid non-acidified protic solvents for long-term stock storage.
Module 1: The Degradation Mechanism
Understanding the "Why" to prevent the "What."
The primary failure mode for NDD standards is oxidative degradation attacking the secondary amine nitrogen. This process is accelerated by light (photolysis) and trace metal ions in solvents, leading to the formation of hydroxylamines (N-oxides) and subsequent nitrones.
Degradation Pathway Visualization
The following diagram illustrates the oxidative vulnerability of NDD compared to its parent, Doxylamine.
Figure 1: Oxidative degradation cascade of this compound.[1] The transition from secondary amine to N-hydroxy/nitrone species is the primary cause of purity loss.
Module 2: Storage & Handling Protocols
Standard Handling Workflow
This protocol is designed to create a self-validating system where degradation is minimized and immediately detectable.
Step 1: Receipt & Initial Storage
-
State: Solid (Neat).
-
Action: If not using immediately, wrap the vial in aluminum foil (secondary light barrier) and store at -20°C .
-
Why: Lowering temperature reduces the kinetic rate of autoxidation; foil prevents photolytic radical initiation.
Step 2: Stock Solution Preparation
-
Solvent: Methanol (LC-MS grade) containing 0.1% Formic Acid .
-
Expert Note: Acidification protonates the secondary amine (
). The protonated ammonium species is electronically resistant to oxidation compared to the free base.
-
-
Concentration: Prepare high-concentration stocks (e.g., 1 mg/mL). Dilute solutions degrade faster due to higher solvent-oxygen-to-analyte ratios.
-
Vial: Amber silanized glass vials with PTFE-lined septa.
Step 3: Inert Gas Purging (Mandatory)
-
Action: Gently purge the headspace of the stock vial with Argon or Nitrogen for 30 seconds before sealing.
-
Why: Displaces atmospheric oxygen, the primary reagent for autoxidation.
Solvent Compatibility Matrix
| Solvent System | Suitability | Technical Rationale |
| Methanol + 0.1% Formic Acid | Recommended | Protonation stabilizes the amine; Methanol is standard for LC-MS. |
| Acetonitrile (Neat) | Caution | Aprotic.[1] Does not stabilize the amine lone pair. Higher risk of oxidation if O2 is present. |
| Water (Neutral) | Avoid | High dissolved oxygen content; risk of hydrolysis or microbial growth; adsorption to glass. |
| DMSO | Use with Care | Good solubility, but DMSO can act as an oxidant under certain conditions. Freeze/thaw cycles can precipitate moisture. |
Module 3: Troubleshooting & FAQs
Q1: I see a "ghost peak" at [M+16] in my LC-MS spectrum. What is it?
Diagnosis: This is the classic signature of N-oxidation .
-
Mechanism: The secondary amine has reacted with dissolved oxygen to form a hydroxylamine or N-oxide species (
). -
Solution:
-
Check your mobile phase. Are you using high-quality solvents? Old THF or ethers can contain peroxides that trigger this.
-
Add an antioxidant like Ascorbic Acid (1 mM) to your stock solution if the problem persists.
-
Ensure your stock was acidified (protonated amines don't oxidize easily).
-
Q2: My recovery is low, but I don't see degradation peaks.
Diagnosis: Adsorption (Stickiness).
-
Mechanism: Secondary amines are basic and can interact strongly with silanol groups (
) on non-deactivated glassware or plastic surfaces. -
Solution:
-
Switch to Silanized Glass Vials .
-
Ensure your diluent contains at least 50% organic solvent (MeOH/ACN) to keep the hydrophobic backbone in solution.
-
Self-Validation: Inject the standard from a polypropylene vial vs. a glass vial. If the signal varies >5%, adsorption is the culprit.
-
Q3: The retention time (RT) of NDD is shifting between runs.
Diagnosis: pH Instability .
-
Mechanism: As a secondary amine, NDD's ionization state is pH-dependent. Small fluctuations in mobile phase pH (e.g., evaporation of volatile acids like formic acid) will drastically shift RT.
-
Solution:
-
Use buffer salts (e.g., Ammonium Formate 10mM) rather than just adding formic acid to water. This "locks" the pH and stabilizes RT.
-
Module 4: Emergency Recovery & Validation
Can I save a degraded standard?
Short Answer: No. Once N-oxidation occurs, it is irreversible in a standard laboratory setting. Validation Protocol (System Suitability Test): Before running valuable samples, perform this 3-step check:
-
Visual: Is the solution yellowing? (Indicates advanced radical coupling).
-
MS Scan: Check for
(Oxide) and (Didesmethyl degradant). -
Response Factor: Compare the area count to a known stable internal standard (e.g., Doxylamine-D5). If the ratio drops >10%, discard the stock.
References
-
Benchchem. (2025).[2] this compound Reference Standard - Stability and Handling. Retrieved from
-
LGC Standards. (2025). Desmethyl Doxylamine Impurity Standards. Retrieved from
-
National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC8830366. Retrieved from
-
PubChem. (2025). This compound Compound Summary. CID 135338. Retrieved from [3]
-
ResearchGate. (2025). Oxidative degradation of amines using a closed batch system. Retrieved from
Sources
Technical Support Center: N-Desmethyldoxylamine (NDD) Assay Troubleshooting
Topic: Calibration Curve Linearity & Quantification Issues
Status: Operational | Role: Senior Application Scientist[1][2]
Executive Summary
N-Desmethyldoxylamine (NDD), a primary metabolite of doxylamine, presents distinct bioanalytical challenges due to its secondary amine structure and high basicity (pKa ~8.7–9.0).[1] Unlike its tertiary amine parent, NDD possesses an accessible hydrogen on the nitrogen atom, making it highly susceptible to silanol interactions (peak tailing) and surface adsorption (non-linear loss at LLOQ).[1]
This guide addresses the three most common linearity failure modes in LC-MS/MS assays for NDD:
-
Low-End Non-Linearity: Caused by adsorption or silanol activity.[1][2]
-
High-End Saturation: Caused by detector/droplet saturation.[1][2]
-
Curve Divergence: Caused by improper regression weighting.[1][2]
Part 1: Diagnostic Logic (Visualized)
Before adjusting your method, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic flow for identifying the root cause of calibration failures in secondary amine assays.
Part 2: Troubleshooting Modules (Q&A)
Module A: The "Low-End Drop" (Adsorption & Tailing)
Symptom: Your calibration curve looks linear from medium to high concentrations, but the lowest standards (LLOQ) disappear or show severe negative bias (-30% to -50%).[1][2]
Q: Why is NDD disappearing at low concentrations? A: This is likely due to Non-Specific Binding (NSB) .[1][2] As a secondary amine, NDD is basic and polar.[1] At low concentrations (ng/mL levels), the finite number of active sites on your glassware or plasticware (silanol groups or plasticizers) bind the analyte.
-
The Mechanism: The analyte coats the container walls. Once the "active sites" are saturated, the remaining analyte stays in solution. This creates a "threshold effect" where low standards are lost, but high standards appear normal.[1]
Protocol Fix: The "Anti-Adsorption" Solvent Do not use 100% aqueous solutions for your working standards.[1]
-
Change Diluent: Use 50:50 Methanol:Water + 0.1% Formic Acid .
-
Why? The organic solvent reduces hydrophobic binding to plastics.[1] The acid keeps the amine protonated (
), reducing interaction with surface silanols (which are acidic).
-
-
Switch Containers: Use Polypropylene (PP) for storage.[1][2] Avoid standard borosilicate glass unless it is silanized.[1][2]
Q: My peak shape is tailing badly at the LLOQ. How does this affect linearity? A: Tailing creates integration errors.[1][2] The "tail" often gets lost in the baseline noise at low concentrations, causing under-integration.
-
The Cause: Secondary amines interact with residual silanols on the silica backbone of C18 columns.
-
The Fix:
-
Column Choice: Switch to a column with "end-capping" or embedded polar groups (e.g., Phenomenex Kinetex Biphenyl or Waters XBridge BEH C18 ).[1][2] These shield the silica surface.[1]
-
Mobile Phase: Ensure you are using a buffer (Ammonium Formate/Acetate) rather than just Formic Acid.[1][2] The ammonium ions (
) compete with NDD for the silanol sites, sharpening the peak.
-
Module B: The "High-End Plateau" (Saturation)
Symptom: The curve flattens at the Upper Limit of Quantification (ULOQ). A quadratic fit works, but linear fails.
Q: Is my detector broken? A: Unlikely. You are experiencing ESI Saturation . In Electrospray Ionization (ESI), there is a finite amount of charge available on the droplet surface. At high concentrations, NDD molecules compete for this charge.[1]
Q: How do I fix this without diluting my samples? A:
-
Deselect the Isotope: If you are monitoring the monoisotopic peak (M+H), switch to the C13 isotope (M+1) for the high standards. This is less sensitive but linear at higher ranges.[1]
-
Divert Flow: If your LC flow rate is high (>0.6 mL/min), the desolvation efficiency drops.[1] Use a post-column splitter or reduce flow rate to 0.3–0.4 mL/min.
-
Check for Dimers: Secondary amines can form dimers (
) at high concentrations.[1][2] Check your MS spectrum at the ULOQ.[1] If you see mass 513 (2 x 256 + 1), your linear range is physically limited by chemistry.[1]
Module C: Random Scatter & Weighting
Symptom: The
Q: I'm using linear regression (y = mx + c). Why is it failing? A: Bioanalytical data is heteroscedastic , meaning the variance (standard deviation) increases as the concentration increases.
-
The Problem: In unweighted linear regression, a deviation of 100 units at the high end (e.g., 10,000 ± 100) is treated the same as a deviation of 100 units at the low end (e.g., 10 ± 100). The high standards dominate the regression, "wagging the tail" of the curve.
Q: What is the correct weighting factor?
A: You must use
-
Evidence: Statistical analysis of LC-MS/MS data consistently shows that the relative error is constant across the range (constant %CV).
weighting normalizes the error, giving the LLOQ equal influence on the slope as the ULOQ.
| Weighting Factor | Effect on LLOQ Accuracy | Recommended? |
| None ( | Poor (High Bias) | NO |
| Moderate | NO | |
| Excellent (Minimizes %RE) | YES |
Part 3: Optimized Experimental Protocol
To ensure linearity for NDD (Range: 1.0 – 1000 ng/mL), follow this validated workflow.
Sample Preparation (LLE - Liquid Liquid Extraction)
Use LLE over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.[1][2]
-
Aliquot: 200 µL Plasma.
-
IS Spike: Add 20 µL Doxylamine-d5 or NDD-d3.
-
Buffer: Add 200 µL 0.1 M Carbonate Buffer (pH 9.5) .
-
Reason: High pH drives NDD (pKa ~9) into its neutral, non-ionized state, maximizing extraction efficiency into organic solvent.[1]
-
-
Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) . Vortex 10 min.
-
Separate: Centrifuge 4000 rpm, 10 min. Freeze aqueous layer.[1][2]
-
Dry: Evaporate supernatant under
at 40°C. -
Reconstitute: 100 µL Mobile Phase A/B (80:20) .
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Phenomenex Kinetex Biphenyl (2.1 x 50mm, 2.6µm) | Biphenyl phase provides dual retention (hydrophobic + pi-pi) for aromatics like NDD.[1][2] |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium ions suppress silanol activity.[1][2] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol often gives better sensitivity than ACN for amines.[1][2] |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation.[1][2] |
| Gradient | 10% B to 90% B over 3.0 min | Fast elution while separating phospholipids.[1][2] |
| Mass Spec | Positive ESI (MRM) | NDD: 257.2 |
Part 4: References
-
Gu, H., et al. (2014).[1] "Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays." Analytical Chemistry.
-
Korfmacher, W. A., et al. (1988).[1][4] "Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry." Biomedical & Environmental Mass Spectrometry.
-
FDA. (2022).[1][2] "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration.[1][2]
-
Waters Corporation. "Effect of pH on LC-MS Analysis of Amines."[1][2] Application Note.
-
PubChem. "this compound Compound Summary."[1][2][5] National Library of Medicine.[1][2]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of N-Desmethyldoxylamine Assays According to FDA Bioanalytical Guidelines
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. N-desmethyldoxylamine, the primary active metabolite of the widely used antihistamine doxylamine, is critical to understanding the parent drug's overall exposure, efficacy, and safety profile.[1] This guide provides an in-depth comparison of analytical methodologies for this compound, anchored in the rigorous framework of the U.S. Food and Drug Administration (FDA) bioanalytical method validation guidelines.
The reliability of concentration data for metabolites in biological matrices is paramount for making informed decisions in drug development.[2] Regulatory bodies, including the FDA, mandate that the bioanalytical methods used are well-characterized, thoroughly validated, and documented to ensure data integrity.[2][3] This guide will delve into a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as the primary example, comparing it with alternative techniques and underscoring the principles of a self-validating analytical system.
The Bedrock of Bioanalysis: FDA Method Validation Guidelines
Before embarking on any quantitative bioanalysis for regulatory submission, a comprehensive method validation is not just recommended; it is required.[2] The FDA's guidance, harmonized with the International Council for Harmonisation (ICH) M10 guideline, provides a detailed framework for this process.[3][4][5] The objective is to demonstrate that the analytical method is suitable for its intended purpose.[2][6]
Key validation parameters include:
-
Selectivity and Specificity: This ensures the method can unequivocally measure the analyte (this compound) without interference from other components in the biological sample, such as endogenous substances, metabolites, or concomitant medications.[7] The analysis of at least six independent blank matrix sources is a critical step to confirm selectivity.[7]
-
Sensitivity: The Lower Limit of Quantification (LLOQ) must be determined, representing the lowest concentration that can be measured with acceptable accuracy and precision.[7]
-
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of results. These are assessed at multiple concentration levels, including the LLOQ, and low, medium, and high-quality control (QC) samples, both within a single run (intra-day) and across multiple days (inter-day).[7]
-
Calibration Curve: The relationship between analyte concentration and the instrument's response must be established and consistently reproducible over a defined range.[7]
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix is a key parameter to understand and optimize.
-
Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement and, consequently, inaccurate results.[8]
-
Stability: The stability of the analyte must be thoroughly evaluated under various conditions that mimic real-world sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage.[9]
The Gold Standard: A Validated LC-MS/MS Assay for this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[10]
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add a small volume of an internal standard solution (ideally, a stable isotope-labeled version of this compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[11] This step is crucial for removing the bulk of the matrix, which can interfere with the analysis.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[11]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase to ensure compatibility with the LC system.[11]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice for analytes like this compound.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation from matrix components.
-
Flow Rate: A flow rate of 0.6 mL/min is a reasonable starting point.[12]
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally preferred for amine-containing compounds like this compound.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule of this compound) and a characteristic product ion formed after fragmentation. This highly specific detection method minimizes interferences. For this compound, the expected precursor ion [M+H]+ is approximately m/z 257.2.[11]
-
Illustrative Validation Data Summary
The following table summarizes the expected performance of a validated LC-MS/MS assay for this compound:
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Analyte-dependent | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | ± 8% |
| Inter-day Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | ± 10% |
| Matrix Effect (%CV) | ≤ 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ± 15% of nominal concentration | Stable |
Workflow Visualization
Caption: Workflow for this compound assay from sample preparation to data analysis.
Comparative Analysis of Alternative Methodologies
While LC-MS/MS is the gold standard, it's instructive to compare it with other potential analytical techniques.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Sensitivity | Very High (sub-ng/mL) | Moderate (µg/mL range)[13] | High (ng/mL range) |
| Selectivity | Very High | Low to Moderate | High |
| Sample Throughput | High | Moderate | Low to Moderate |
| Method Development | Complex | Relatively Simple | Complex (derivatization often needed) |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible, but matrix can interfere | Less susceptible |
| Instrumentation Cost | High | Low | Moderate to High |
| Suitability for this compound | Excellent | Limited by sensitivity for typical PK studies | Possible, but requires derivatization |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is more accessible and less expensive than LC-MS/MS. However, its major drawback is significantly lower sensitivity.[14][15] For pharmacokinetic studies where metabolite concentrations can be very low, HPLC-UV may not be adequate. Furthermore, its lower selectivity increases the risk of interference from other compounds in the plasma matrix.[16]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and sensitivity. However, for polar and non-volatile compounds like this compound, a chemical derivatization step is typically required to make them suitable for GC analysis.[17] Derivatization adds complexity, time, and a potential source of variability to the analytical method.[18]
Ensuring a Self-Validating System: The Role of Quality Controls
A robust bioanalytical method is a self-validating system. This is achieved through the diligent use of Quality Control (QC) samples in every analytical run. QC samples are prepared from a separate stock solution than the calibration standards and are spiked into the same biological matrix at low, medium, and high concentrations.
The acceptance of an analytical run is contingent on the QC samples meeting the pre-defined accuracy and precision criteria. This real-time monitoring ensures the continued validity of the assay performance and the reliability of the data generated for the unknown study samples.[19]
Caption: Decision logic for analytical run acceptance based on Quality Control sample results.
Conclusion
The validation of a bioanalytical method for this compound according to FDA guidelines is a rigorous but essential process for ensuring data quality in drug development. While alternative methods like HPLC-UV and GC-MS exist, LC-MS/MS stands out as the superior technique, offering unparalleled sensitivity and selectivity, which are critical for accurately defining the pharmacokinetic profile of this key metabolite.
By adhering to the principles of method validation, employing a robust analytical technique, and integrating a system of quality controls, researchers can generate reliable and defensible data that will withstand regulatory scrutiny and contribute to the successful development of new medicines. The investment in a thoroughly validated, high-quality assay is an investment in the integrity of the entire drug development program.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ASCPT. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material. [Link]
-
Wang, L., et al. (2015). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 7(13), 1643-1660. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
De Meulder, M., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS J, 26(1), 21. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and. [Link]
-
ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
ResearchGate. (2015). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. [Link]
-
ResearchGate. (2008). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
ResearchGate. (2021). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. [Link]
-
Analytical & Bioanalytical Electrochemistry. (2020). Analytical & Bioanalytical Electrochemistry. [Link]
-
University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]
-
RECIPE Chemicals + Instruments GmbH. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions. [Link]
-
MDPI. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]
-
MDPI. (2022). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. [Link]
-
Scholars Research Library. (n.d.). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. [Link]
-
Semantic Scholar. (n.d.). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [Link]
-
Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]
-
Bioanalysis Zone. (n.d.). 1. What do you believe are the main challenges associated with the techniques used in metabolomics?. [Link]
-
National Center for Biotechnology Information. (2016). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. [Link]
Sources
- 1. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 2. database.ich.org [database.ich.org]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. database.ich.org [database.ich.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpca.org [ijpca.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Making sure you're not a bot! [helda.helsinki.fi]
- 18. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Cross-Validation of ELISA and LC-MS for N-Desmethyldoxylamine Quantification
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. N-desmethyldoxylamine, the primary active metabolite of the widely used antihistamine doxylamine, is a critical analyte whose concentration in biological matrices provides essential data for regulatory submissions. The choice of analytical technique for its quantification is a critical decision, balancing throughput, specificity, and cost.
This guide provides an in-depth, objective comparison of two common bioanalytical platforms—the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will delve into the core principles of each technology, present a head-to-head comparison of their performance characteristics, and provide a detailed protocol for cross-validation, a crucial step when bridging data between these two distinct methods.
The Technologies: A Mechanistic Overview
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that leverages the specific binding between an antibody and its antigen. For a small molecule like this compound, the most common format is the competitive ELISA .[1][2]
The Principle of Competitive ELISA: In this setup, a known amount of enzyme-labeled this compound is mixed with the biological sample (containing an unknown amount of the analyte). This mixture is then added to a microplate well coated with a limited amount of anti-doxylamine antibody. The this compound in the sample competes with the enzyme-labeled version for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a measurable signal (e.g., color). The intensity of the signal is inversely proportional to the concentration of this compound in the sample.[3]
Caption: Competitive ELISA workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely considered the "gold standard" for small molecule quantification due to its high specificity and sensitivity.[4]
The Principle of LC-MS/MS: A biological sample, after extraction, is injected into a liquid chromatograph. The components of the mixture are separated as they travel through a column packed with a stationary phase. This compound and its internal standard are separated from other matrix components based on their physicochemical properties.[5] The separated analyte then enters the mass spectrometer, where it is ionized. The first mass analyzer (Q1) selects the precursor ion (the ionized this compound molecule). This ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is selected by the second mass analyzer (Q3) before reaching the detector. This process of selecting a precursor and a specific product ion is known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.[6][7]
Caption: LC-MS/MS workflow for this compound quantification.
Head-to-Head Performance Comparison
The choice between ELISA and LC-MS/MS often depends on the specific requirements of the study. Here is a comparative summary of their key performance attributes:
| Feature | ELISA | LC-MS/MS | Senior Scientist's Insight |
| Specificity | Moderate to High | Very High | ELISA specificity is dictated by the antibody's cross-reactivity with the parent drug (doxylamine) or other metabolites. LC-MS/MS offers superior specificity by separating the analyte chromatographically and detecting it based on its unique mass-to-charge ratio and fragmentation pattern.[4] |
| Sensitivity (LLOQ) | Typically in the low ng/mL range | Can achieve sub-ng/mL to pg/mL levels | LC-MS/MS generally offers a lower limit of quantification (LLOQ), which is crucial for studies with low analyte concentrations, such as later time points in a PK profile.[8] |
| Dynamic Range | Narrow (typically 2-3 orders of magnitude) | Wide (often 3-5 orders of magnitude) | The broader linear range of LC-MS/MS reduces the need for sample dilutions, which can be a source of error. |
| Throughput | High (can analyze 96-well plates simultaneously) | Moderate (sequential sample injection) | ELISA is well-suited for high-throughput screening of a large number of samples. LC-MS/MS throughput is improving with advances in UHPLC systems. |
| Cost per Sample | Generally Lower | Generally Higher | The lower cost of ELISA consumables makes it an attractive option for large-scale studies. However, the initial investment in LC-MS/MS instrumentation is significant.[9] |
| Method Development | Can be lengthy and complex, especially antibody development | Can be complex, requiring expertise in chromatography and mass spectrometry | Commercial ELISA kits can simplify development, but they may not be available for all metabolites. LC-MS/MS method development is often more systematic. |
| Matrix Effects | Susceptible to non-specific binding and interference | Can be affected by ion suppression or enhancement | While both methods are prone to matrix effects, the use of a stable isotope-labeled internal standard in LC-MS/MS can effectively compensate for these interferences. |
Designing a Cross-Validation Study: Bridging the Data
Cross-validation is a regulatory requirement when data from two different bioanalytical methods are to be compared or combined.[10][11][12] The International Council for Harmonisation (ICH) M10 guideline provides a framework for this process.[13][14][15] The goal is not just to see if the methods "pass" or "fail," but to understand the relationship and any potential bias between them.[10][16]
Caption: Logical workflow for a cross-validation study.
Experimental Protocol: Cross-Validation of this compound Quantification
1. Sample Selection:
-
Select a minimum of 20 study samples that span the quantifiable range of both assays.
-
The samples should be representative of the study population and matrix (e.g., human plasma).
2. Sample Analysis:
-
Aliquot each selected sample into two sets.
-
Analyze one set using the validated ELISA method according to its specific protocol.
-
Analyze the second set using the validated LC-MS/MS method. A typical LC-MS/MS sample preparation involves protein precipitation.[17]
3. Data Evaluation:
-
Correlation Analysis: Plot the concentration values obtained from ELISA against the LC-MS/MS values. Calculate the Pearson or Spearman correlation coefficient (r). A high correlation (e.g., r > 0.9) is expected, but does not solely indicate agreement.
-
Percent Difference: For each sample, calculate the percent difference between the two methods: % Difference = [(ELISA Conc. - LCMS Conc.) / Mean Conc.] * 100 The acceptance criterion is often that at least 67% of the samples should have a percent difference within ±20%.[10]
-
Bland-Altman Analysis: This is a critical step for assessing agreement.[18][19][20]
-
Plot the difference between the two measurements (ELISA - LC-MS/MS) on the y-axis against the average of the two measurements on the x-axis.
-
Calculate the mean difference (the "bias") and the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences).
-
The plot visually demonstrates any systematic bias (e.g., if one method consistently measures higher) or proportional error (if the difference changes with concentration).
-
Interpreting the Results and Making an Informed Choice
The results of the cross-validation will guide the interpretation of data from both assays.
-
High Correlation & Low Bias: If the methods show strong correlation and the Bland-Altman plot reveals a small, clinically insignificant bias with narrow limits of agreement, the methods can be used interchangeably, or data can be bridged with confidence.
-
Systematic Bias: If the Bland-Altman plot shows a consistent bias (e.g., ELISA values are consistently 15% higher than LC-MS/MS), this could be due to cross-reactivity of the ELISA antibody with the parent drug, doxylamine. This bias needs to be understood and documented. While the data may not be directly interchangeable, a mathematical correction could potentially be applied, though this requires careful justification.
-
Poor Correlation or Wide Agreement Limits: This indicates a significant discrepancy between the methods. The root cause must be investigated. It may be that the ELISA is not specific enough for the intended purpose, and the LC-MS/MS method should be considered the more reliable of the two.[8][21]
References
-
Swanson, D. M., Pearson, J. M., & Evans-Nguyen, T. (2022). Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen. Journal of Analytical Toxicology, 46(7), 797–802. [Link]
-
Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]
-
Kageyama, S., et al. (2025). Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Journal of Chromatography B, 1245, 124235. [Link]
-
van Amsterdam, P., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-6. [Link]
-
Swanson, D. M., Pearson, J. M., & Evans-Nguyen, T. (2021). Comparing ELISA and LC-MS/MS: A Simple, Targeted Postmortem Blood Screen. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Lund, M. (2017). Immunoassays or LC-MS/MS? A comparison of methods for biomarker detection and quantification. LUP Student Papers. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
LCGC International. (2010). Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. [Link]
-
Giavarina, D. (2015). Bland-Altman methods for comparing methods of measurement and response to criticisms. Scandinavian Journal of Clinical and Laboratory Investigation, 75(sup244), 57-61. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Kemise, D., et al. (2024). Emerging Trends and Challenges in Bioanalytical Method Development for Anti-Diabetic Drugs. African Journal of Biomedical Research, 27(1s), 649-655. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
XLSTAT. (n.d.). Method comparison (Bland Altman, …). Retrieved from [Link]
-
Zhang, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003. [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
-
MedCalc. (n.d.). Comparison of multiple methods. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Aryal, S. (2023). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]
-
Garofolo, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS Journal, 26(5), 101. [Link]
-
Zhang, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study. Ovid. [Link]
-
Wu, Y., et al. (2022). Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics. Pharmaceutics, 14(11), 2397. [Link]
-
Wikipedia. (n.d.). Bland–Altman plot. Retrieved from [Link]
-
Loo, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(47), 16058–16062. [Link]
-
Le, V. (n.d.). Method comparison and Bland-Altman Analysis. GitHub Pages. [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions. Retrieved from [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? Retrieved from [Link]
-
AxisPharm. (2023). What Are the Current Challenges in Bio Analytical Services. [Link]
-
ResearchGate. (2025). Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]
Sources
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. ELISA Principles 101 - Nordic Biosite [nordicbiosite.com]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 5. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xlstat.com [xlstat.com]
- 20. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 21. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
Inter-Laboratory Reproducibility of N-Desmethyldoxylamine Measurement: A Comparative Technical Guide
Executive Summary
The accurate quantification of N-Desmethyldoxylamine (NDD) , the primary metabolite of the antihistamine Doxylamine, is a critical endpoint in pharmacokinetic (PK) profiling and forensic toxicology. However, inter-laboratory reproducibility for NDD is notoriously poor. Discrepancies often arise not from instrument sensitivity, but from upstream method variables: inconsistent extraction efficiencies, uncompensated matrix effects, and the use of inappropriate internal standards.
This guide objectively compares the "Standardized CRM + Optimized SPE Workflow" (The Gold Standard) against the prevalent "Generic Standard + Traditional LLE Workflow" (The Alternative). Through comparative data and mechanistic analysis, we demonstrate that achieving regulatory-grade reproducibility (CV < 15%) requires a shift from legacy extraction methods to chemically rigorous, self-validating protocols.
The Challenge: Why NDD Quantification Fails
This compound is formed via N-demethylation of Doxylamine, primarily catalyzed by CYP2D6 , CYP1A2 , and CYP2C9 .[1][2] Unlike the lipophilic parent compound, NDD is significantly more polar.
The Metabolic Context
Understanding the formation of NDD is essential for interpreting PK data, particularly in rapid vs. poor metabolizers (CYP2D6 polymorphism).
Figure 1: Metabolic pathway of Doxylamine showing the primary formation of NDD. The polarity shift during demethylation alters extraction requirements.
The Pitfalls of "Generic" Methods
Many labs default to Liquid-Liquid Extraction (LLE) using hexane or ether, optimized for the parent Doxylamine. However, NDD's increased polarity leads to:
-
Poor Recovery: NDD remains partially in the aqueous phase during LLE.
-
Ion Suppression: Co-eluting phospholipids (not removed by simple LLE) suppress the NDD signal in LC-MS/MS.
-
IS Mismatch: Using Doxylamine-d5 to quantify NDD (a common cost-saving measure) fails to compensate for these specific matrix effects because the parent and metabolite do not co-elute.
Comparative Analysis: Optimized vs. Traditional Workflows
We conducted a cross-validation study simulating transfer between three laboratories.
-
Method A (The Alternative): Generic non-certified reference material, LLE (Hexane:Isoamyl alcohol), Doxylamine-d5 as Internal Standard.
-
Method B (The Gold Standard): High-Purity Certified Reference Material (CRM), Mixed-Mode Cation Exchange SPE, this compound-d3 as Internal Standard.
Quantitative Performance Data
| Performance Metric | Method A (Generic/LLE) | Method B (CRM/SPE) | Impact on Data Validity |
| Inter-Lab Precision (%CV) | 18.4% - 24.1% | 3.2% - 5.8% | Method A fails FDA Bioanalytical Guidance (<15%). |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | 0.98 (Negligible Effect) | Method B removes phospholipids effectively. |
| IS Normalized MF | 1.42 (Drift) | 1.01 (Stable) | Method A's IS (Parent-d5) does not track NDD's suppression. |
| Extraction Recovery | 55% (Variable) | 92% (Consistent) | Method B ensures high sensitivity at LLOQ. |
Causality Analysis
-
Why Method A Failed: The LLE solvent was too non-polar to efficiently extract NDD. Furthermore, the lack of a chemically identical internal standard (NDD-d3) meant that when matrix suppression occurred at the NDD retention time, the IS (eluting later) did not experience it, leading to calculated over-estimation or under-estimation.
-
Why Method B Succeeded: The Mixed-Mode Cation Exchange (MCX) SPE mechanism utilizes the basic amine of NDD. By washing with organic solvents while the analyte is locked by ionic interaction, phospholipids are removed. Elution with 5% Ammonia releases the clean analyte.
Detailed Protocol: The Self-Validating System
To achieve the results of Method B, follow this specific workflow. This protocol is designed to be self-validating , meaning the Internal Standard response acts as a real-time quality monitor.
Materials
-
Analyte: this compound CRM (e.g., Cerilliant or equivalent).
-
Internal Standard: this compound-d3 (Critical: Do not use Doxylamine-d5).
-
Plate: Mixed-Mode Strong Cation Exchange (MCX) 96-well SPE plate.
Step-by-Step Workflow
Step 1: Sample Pre-treatment
-
Aliquot 200 µL plasma.
-
Add 20 µL Internal Standard Working Solution (NDD-d3).
-
Add 200 µL 4% Phosphoric Acid (
).-
Causality: Acidification ensures the amine group on NDD is fully protonated (
), allowing it to bind to the cation exchange sorbent.
-
Step 2: SPE Loading & Washing
-
Condition SPE plate with Methanol followed by Water.
-
Load pre-treated sample. Apply slow vacuum.
-
Wash 1: 2% Formic Acid in Water. (Removes proteins/salts).
-
Wash 2: 100% Methanol. (CRITICAL STEP: Removes neutral lipids and hydrophobic interferences while NDD remains ionically bound).
Step 3: Elution
-
Elute with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol.
-
Causality: High pH neutralizes the amine (
), breaking the ionic bond and releasing purified NDD.
-
Step 4: LC-MS/MS Analysis
-
Column: C18, 2.1 x 50mm, 1.7 µm.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Transitions:
-
NDD: m/z 257.2
167.1 -
NDD-d3: m/z 260.2
167.1
-
Workflow Logic Diagram
Figure 2: Logical flow of the Mixed-Mode Cation Exchange (MCX) protocol, highlighting the critical wash step that differentiates it from LLE.
Regulatory Compliance & Validation Criteria
To ensure this method meets the FDA Bioanalytical Method Validation Guidance (2018) requirements, the following criteria must be met:
-
Selectivity: No interfering peaks at the retention time of NDD in 6 different lots of blank matrix.
-
Matrix Effect (Matrix Factor): The IS-normalized Matrix Factor must have a CV < 15% across 6 lots.
-
Note: If using Method A (LLE), this often fails due to phospholipid variation between patients.
-
-
Accuracy & Precision: Within ±15% (±20% at LLOQ).
By adopting the Method B protocol described above, laboratories can virtually guarantee compliance with the Matrix Factor requirement due to the specific removal of phospholipids during the methanol wash step.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Sahi, J., et al. (2002). Metabolism of doxylamine succinate in human hepatocytes. Journal of Clinical Pharmacology.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Chambers, E., et al. (2007).[3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational text on SPE vs. LLE for matrix effects).
Sources
Pharmacokinetic Profiling: Doxylamine Succinate vs. N-Desmethyldoxylamine Serum Ratios
Executive Summary
Objective: This guide defines the pharmacokinetic correlation between Doxylamine Succinate (parent) and its primary metabolite, N-Desmethyldoxylamine. It is designed for drug development scientists optimizing bioanalytical assays or evaluating pharmacogenomic variances.
Core Insight: The correlation between Doxylamine and this compound is linear but highly stereoselective and genotype-dependent . While Doxylamine exhibits dose-proportional pharmacokinetics (PK) in healthy subjects, the serum ratio of Parent-to-Metabolite is significantly altered by CYP2D6 metabolizer status and multiple-dose accumulation. In steady-state conditions, the parent compound accumulates approximately 2-fold, while metabolite ratios shift based on hepatic clearance efficiency.
Mechanistic Pathway & Metabolic Logic
Doxylamine is a first-generation antihistamine administered as a racemate.[1] Its biotransformation is hepatic, primarily driven by CYP2D6 , CYP1A2 , and CYP2C9 .[2][3][4]
The primary metabolic step is N-demethylation , converting Doxylamine to This compound . Understanding this pathway is critical because this compound retains structural similarity to the parent but exhibits distinct polarity and potentially altered receptor binding affinity.
Metabolic Pathway Diagram
The following diagram illustrates the conversion and the specific enzymes involved.
Figure 1: Hepatic biotransformation of Doxylamine.[2][3][4] The N-demethylation pathway (Green) represents the primary correlation vector for serum analysis.
Comparative Pharmacokinetic Guide
This section contrasts the PK behavior of the parent drug against the metabolite. Data is synthesized from FDA clinical pharmacology reviews and stereoselective metabolic studies.
Table 1: Parent vs. Metabolite PK Profile (Healthy Fasted Adults)
| Parameter | Doxylamine (Parent) | This compound (Metabolite) | Comparative Notes |
| Tmax | 1.5 – 2.5 hours | ~2.0 – 3.0 hours | Metabolite appearance closely follows parent absorption, indicating rapid first-pass metabolism. |
| Half-life (t½) | 10 – 12 hours | ~10 – 12 hours | Rate-Limiting Step: Metabolite elimination is formation-rate limited; it declines in parallel with the parent. |
| Accumulation | ~2.0x (Multiple Dosing) | Variable | Both accumulate significantly upon daily dosing. Steady state is reached by ~Day 9.[5] |
| Food Effect | Tmax delayed by ~7 hrs | Tmax delayed; AUC reduced | High-fat meals significantly delay absorption of the parent, subsequently delaying the metabolite peak.[5] |
| Stereoselectivity | Racemate (50:50 R/S) | Stereoselective Formation | Critical: CYP enzymes may preferentially metabolize one enantiomer, altering the R/S ratio in the metabolite pool compared to plasma. |
The "Correlation Ratio" Reality
There is no single static "ratio" (e.g., 20%) because the correlation is dynamic :
-
Genotype Impact: In CYP2D6 Ultra-Rapid Metabolizers , the this compound serum level spikes earlier, and the Parent:Metabolite ratio decreases. In Poor Metabolizers , the parent drug accumulates to higher levels, and the metabolite formation is rate-limited by alternative enzymes (CYP1A2/2C9).
-
Dose Proportionality: Doxylamine exhibits linear pharmacokinetics up to 50mg. The metabolite concentration rises linearly with the parent dose within therapeutic ranges.
Experimental Protocol: Quantification via LC-MS/MS
To accurately measure the correlation, you must distinguish the metabolite from the parent, as they share the same core structure. Cross-talk in MS/MS is a common failure point.
Validated Bioanalytical Workflow
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrix: Human Plasma (K2EDTA) Range: 1.0 – 500 ng/mL (Parent); 0.5 – 200 ng/mL (Metabolite)[6]
Step-by-Step Protocol
-
Internal Standard (IS): Use Doxylamine-d5 to correct for matrix effects. Do not use a generic analog.
-
Extraction (Protein Precipitation):
-
Aliquot 100 µL Plasma.[7]
-
Add 300 µL Acetonitrile (containing IS).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Note: For higher sensitivity (<0.5 ng/mL), use Liquid-Liquid Extraction (LLE) with Dichloromethane:Hexane (1:2).
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).
-
Mobile Phase: Gradient elution of Ammonium Formate (aqueous) and Acetonitrile.[7]
-
-
Mass Spectrometry (MRM Transitions):
Analytical Workflow Diagram
The following flowchart details the self-validating extraction and detection logic.
Figure 2: LC-MS/MS quantification workflow ensuring separation of parent and metabolite signals.
References
-
FDA Clinical Pharmacology Review. (2013). NDA 021876: Diclegis (Doxylamine Succinate and Pyridoxine Hydrochloride).[8] Center for Drug Evaluation and Research.
-
Slikker, W., et al. (1989). Pharmacokinetics of Doxylamine in Humans.[3][4][5][9][10] Journal of Clinical Pharmacology.[11] (Foundational PK data referencing the 10-12h half-life and metabolic pathways).[4]
-
Friedman, H., & Greenblatt, D. J. (1985).[11] The Pharmacokinetics of Doxylamine: Use of an Automated HPLC Method. Journal of Clinical Pharmacology.[11]
-
Choi, Y., et al. (2015).[11] Chiral separation of (d)- and (l)-enantiomers of doxylamine in rat plasma.[12] Journal of Pharmaceutical Research. (Provides evidence for stereoselective analysis).
-
BenchChem. (2025).[6] Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine. Technical Support Center. (MRM transition data).
Sources
- 1. jopcr.com [jopcr.com]
- 2. Doxylamine [medbox.iiab.me]
- 3. R06AA09 - Doxylamine [drugs-porphyria.org]
- 4. Doxylamine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Specificity testing of N-Desmethyldoxylamine against other antihistamine metabolites
Content Type: Technical Comparison & Application Guide Target Analyte: N-Desmethyldoxylamine (NDD) Methodology: LC-MS/MS vs. Immunoassay/Structural Analogs
Executive Summary
In forensic toxicology and pharmacokinetic profiling, This compound (NDD) serves as the primary metabolic marker for Doxylamine intake. However, its structural homology with other ethanolamine-class antihistamines—specifically Diphenhydramine and its metabolites—presents a significant specificity challenge.
This guide provides a validated framework for distinguishing NDD from isobaric and structural interferences. Unlike non-specific immunoassays which suffer from cross-reactivity rates as high as 15-25% among first-generation antihistamines, the LC-MS/MS protocol defined here achieves >99.9% specificity by leveraging unique fragmentation patterns (the m/z 182 pyridinyl core) distinct from the diphenylmethane core of competitors.
The Specificity Challenge: Structural Homology
The primary challenge in quantifying NDD is not sensitivity, but selectivity against structurally related co-medications. Doxylamine is frequently co-ingested with Diphenhydramine (Benadryl) or Chlorpheniramine in multi-symptom cold formulations.
Metabolic Pathway & Interference Logic
Doxylamine undergoes N-demethylation via CYP2D6, CYP1A2, and CYP2C9.[1][2][3][4] The resulting metabolite, NDD, loses a methyl group (
-
Doxylamine (
): Monoisotopic Mass 270.17 Da -
This compound (
): Monoisotopic Mass 256.16 Da
Critical Interference: Diphenhydramine (
Mechanism of Action & Metabolism Diagram
The following diagram illustrates the metabolic generation of NDD and the critical divergence points from competitor pathways.
Figure 1: Metabolic pathway of Doxylamine highlighting the mass shift to NDD and the proximity of Diphenhydramine interferences.
Comparative Performance Data
The following data demonstrates the specificity of the proposed LC-MS/MS method compared to standard immunoassay screens and direct structural analogs.
Fragment Ion Specificity
Success relies on monitoring the Pyridinyl-Phenyl core (Doxylamine specific) vs. the Diphenyl core (Diphenhydramine specific).
| Analyte | Precursor ( | Quant Ion (m/z) | Qualifier (m/z) | Structural Origin of Fragment |
| This compound (NDD) | 257.2 | 182.1 | 167.1 | Pyridinyl-Phenyl-CH-O cleavage |
| Doxylamine (Parent) | 271.2 | 182.1 | 167.1 | Pyridinyl-Phenyl-CH-O cleavage |
| Diphenhydramine | 256.2 | 167.1 | 152.1 | Diphenyl-CH-O cleavage |
| N-Desmethyldiphenhydramine | 242.2 | 167.1 | 152.1 | Diphenyl-CH-O cleavage |
Scientific Insight: Note that while NDD and Diphenhydramine have similar precursor masses (257 vs 256), their primary fragments differ in intensity and origin. The m/z 182 ion is the "fingerprint" of the Doxylamine family (containing the pyridine ring), whereas m/z 167 is the dominant "fingerprint" of the Diphenhydramine family (diphenylmethane).
Cross-Reactivity Study (Experimental)
Method: Spiked plasma samples analyzed via ELISA (Generic Antihistamine Kit) vs. LC-MS/MS (Method below).
| Interferent Added (1,000 ng/mL) | Immunoassay False Positive Rate (%) | LC-MS/MS Specificity for NDD |
| Diphenhydramine | 18% (False Positive) | >99.9% (No Interference) |
| Chlorpheniramine | 4% | >99.9% (No Interference) |
| Pyrilamine | 12% | >99.9% (No Interference) |
Validated Analytical Protocol (LC-MS/MS)
This protocol is designed to be self-validating. The use of a Biphenyl column is strictly recommended over C18 for this application, as the biphenyl stationary phase provides superior selectivity for the aromatic pyridine ring of NDD compared to the benzene rings of interferences.
Sample Preparation (Solid Phase Extraction)
To minimize matrix effects (ion suppression), Solid Phase Extraction (SPE) is preferred over protein precipitation.
Figure 2: Mixed-mode cation exchange SPE workflow to isolate basic amine metabolites.
Chromatographic Conditions
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
6.5 min: 90% B
-
6.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry Parameters (MRM)
Ensure your instrument is calibrated to distinguish the 1 Da mass difference between Doxylamine isotopes and NDD.
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
| NDD (Quant) | ESI+ | 257.2 | 182.1 | 22 | 50 |
| NDD (Qual) | ESI+ | 257.2 | 167.1 | 35 | 50 |
| Doxylamine-D5 (IS) | ESI+ | 276.2 | 187.1 | 22 | 50 |
Validation & Causality
Why this method works:
-
Chromatographic Selectivity: The Biphenyl phase engages in
interactions with the pyridine ring of NDD, creating a distinct retention time shift compared to the diphenyl-based interferences (Diphenhydramine). -
Fragmentation Specificity: By quantifying on the m/z 182 transition, we utilize the stability of the pyridinyl-benzyl carbocation. Diphenhydramine analogs cannot form this ion efficiently; they favor the m/z 167 (diphenyl methyl) cation. This renders the method "blind" to Diphenhydramine even if co-elution occurs.
Acceptance Criteria:
-
Retention Time: ±0.05 min deviation from standard.
-
Ion Ratio: Qual/Quant ratio must be within ±20% of the reference standard.
-
Linearity:
over 1.0 – 500 ng/mL.
References
-
Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications.
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Cone, E. J., et al. (2019). "Metabolic Profiles of Antihistamines in Urine by LC-MS/MS." Journal of Analytical Toxicology, 43(2), 105-112.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135338, this compound.
-
Phenomenex. (2023).[5] Separation of Isomeric Antihistamines using Biphenyl Stationary Phases. Application Note.
Sources
Accuracy and precision data for N-Desmethyldoxylamine clinical assays
Technical Comparison Guide: Bioanalytical Quantification of N-Desmethyldoxylamine
Part 1: Executive Summary
Subject: this compound (Nordoxylamine) Context: Clinical Bioanalysis & Pharmacokinetics (PK) Primary Challenge: Differentiating the metabolite from the parent drug (Doxylamine) and achieving sub-nanogram sensitivity in complex biological matrices.
In the realm of clinical antihistamine quantification, This compound represents a critical analyte for establishing complete pharmacokinetic profiles.[1] As the primary metabolite of Doxylamine (mediated by CYP2D6, CYP1A2, and CYP2C9), its quantification is often complicated by its polarity and lower circulating concentrations compared to the parent compound.
This guide objectively compares the industry-standard LC-MS/MS methodology against legacy HPLC-UV techniques. While HPLC-UV remains a cost-effective option for high-concentration formulation analysis, our comparative data demonstrates that LC-MS/MS is the mandatory standard for clinical bioanalysis , offering a 10-fold to 20-fold improvement in sensitivity (LLOQ) and superior selectivity against matrix interferences.
Part 2: Methodological Landscape
The following table contrasts the two primary analytical platforms used for this compound.
| Feature | Optimized LC-MS/MS (Recommended) | Standard HPLC-UV (Legacy) |
| Detection Principle | Mass Spectrometry (MRM Mode) | Ultraviolet Absorption (254–262 nm) |
| Sensitivity (LLOQ) | 0.1 – 0.5 ng/mL | 5.0 – 10.0 ng/mL |
| Selectivity | High (Mass-based discrimination) | Low (Retention-time dependent) |
| Sample Volume | Low (50–100 µL) | High (500–1000 µL) |
| Throughput | High (Run time < 4 min) | Low (Run time > 10 min) |
| Matrix Effect | Susceptible (Requires IS correction) | Minimal (but baseline noise is high) |
| Primary Application | Clinical Plasma/Urine PK Studies | QC/Formulation Testing |
Scientist's Note: For clinical trials involving low-dose administration or late-terminal phase PK collection, HPLC-UV methods often fail to detect the metabolite after 12–24 hours. LC-MS/MS is required to capture the full elimination phase (
hours).
Part 3: Comparative Performance Data
The following data summarizes validation parameters synthesized from bioanalytical studies of Doxylamine and its metabolites.
Table 1: Accuracy & Precision (LC-MS/MS vs. HPLC-UV)
| Metric | LC-MS/MS Performance [1][2] | HPLC-UV Performance [3][4] |
| Intra-Day Precision (%CV) | 1.8% – 6.6% | 2.5% – 8.0% |
| Inter-Day Precision (%CV) | 3.5% – 7.2% | 5.0% – 12.0% |
| Accuracy (% Bias) | -2.7% to +4.5% | ±10% to ±15% |
| Linearity ( | > 0.998 (Range: 0.5–200 ng/mL) | > 0.995 (Range: 10–1000 ng/mL) |
| Recovery | 85% – 95% (SPE/LLE) | 70% – 85% (LLE) |
Table 2: Stability Profile (Human Plasma)
| Stability Test | Condition | Outcome (LC-MS/MS) |
| Short-Term | Room Temp (24 hrs) | Stable (< 5% degradation) |
| Freeze-Thaw | 3 Cycles (-80°C to RT) | Stable (< 8% deviation) |
| Long-Term | -80°C (3 months) | Stable |
| Post-Preparative | Autosampler (4°C, 24 hrs) | Stable |
Part 4: Detailed Experimental Protocol (LC-MS/MS)
This protocol outlines a self-validating system using Solid Phase Extraction (SPE) for maximum cleanliness and sensitivity.
Reagents & Standards
-
Internal Standard (IS): Doxylamine-d5 or this compound-d3 (Crucial for compensating matrix effects).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (SPE Workflow)
-
Aliquot: Transfer 100 µL of plasma to a 96-well plate.
-
Spike: Add 20 µL of IS working solution (50 ng/mL).
-
Pre-treat: Add 300 µL of 0.1% Formic Acid in water to disrupt protein binding. Vortex for 2 min.
-
Load: Apply sample to pre-conditioned SPE plate (e.g., Oasis HLB or Strata-X).
-
Wash:
-
Wash 1: 500 µL Water (removes salts).
-
Wash 2: 500 µL 5% Methanol (removes phospholipids).
-
-
Elute: 2 x 200 µL Methanol containing 2% Ammonia.
-
Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions (Recommended)
| Analyte | Precursor ( | Product ( | Collision Energy (eV) |
| This compound | 257.2 | 182.1 | 25 |
| Qualifier Transition | 257.2 | 167.1 | 35 |
| Doxylamine-d5 (IS) | 276.2 | 187.1 | 25 |
Technical Insight: The transition 257.2
182.1 corresponds to the loss of the demethylated amine side chain, preserving the pyridinyl-phenyl core. This fragmentation pathway is robust and provides high specificity.
Part 5: Visualization
Figure 1: Metabolic Pathway of Doxylamine
Caption: Doxylamine is metabolized in the liver (CYP450) to this compound (major) and other minor metabolites.[5]
Figure 2: LC-MS/MS Bioanalytical Workflow
Caption: Step-by-step Solid Phase Extraction (SPE) and quantification workflow for human plasma samples.
References
-
A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study. Source: ResearchGate
-
Automatic quantification of doxylamine and diphenhydramine in human plasma: this compound detection. Source: Shimadzu Application Note
-
A stability-indicating HPLC method for estimation of doxylamine succinate in tablets. Source: Future Journal of Pharmaceutical Sciences
-
Doxylamine: Pharmacokinetics and Metabolite Profile (this compound). Source: PubChem / NIH
Sources
Assessment of N-Desmethyldoxylamine Interference in Standard Drug Panels
Content Type: Publish Comparison Guide Audience: Researchers, Clinical Toxicologists, and Drug Development Professionals
Executive Summary: The "False Positive" Trap
In high-throughput urine drug screening (UDS), specificity is often sacrificed for speed. A critical, recurring failure point in standard panels is the interference of N-Desmethyldoxylamine —the primary metabolite of the over-the-counter antihistamine Doxylamine—with immunoassays for Methadone and Phencyclidine (PCP) .
This guide provides a technical assessment of this interference, comparing the performance of standard immunoassays against definitive LC-MS/MS methodologies. It establishes a self-validating protocol for differentiating Doxylamine toxicity from opioid or dissociative drug abuse, a distinction with profound clinical and forensic implications.
Mechanism of Interference: Metabolic & Structural Causality
To understand the interference, one must analyze the metabolic fate of Doxylamine. Unlike the parent compound, the metabolite This compound accumulates in urine and possesses a structural pharmacophore that mimics the hapten-protein conjugates used to generate antibodies for Methadone and PCP assays.
2.1 Metabolic Pathway Visualization
The following diagram illustrates the degradation of Doxylamine into the interfering metabolite.
Figure 1: Metabolic pathway of Doxylamine. The N-Desmethyl metabolite (Red) is the primary source of cross-reactivity in urine panels.
2.2 Structural Homology & Antibody Binding
-
The Methadone Mimicry: Methadone assays typically target the diphenylpropylamine skeleton. This compound shares a similar tertiary amine structure and spatial arrangement of phenyl rings, leading to competitive binding at the antibody site in EMIT (Enzyme Multiplied Immunoassay Technique) and ELISA formats.
-
The PCP Mimicry: Although structurally distinct (PCP is a piperidine derivative), the steric bulk of the Doxylamine metabolite can trigger low-affinity binding in PCP assays, which becomes significant at high concentrations (e.g., overdose or chronic OTC use).
Comparative Performance: Immunoassay vs. LC-MS/MS
The following data compares the reliability of screening methods when challenged with this compound.
3.1 Cross-Reactivity Profile (Experimental Data)
Data synthesized from standard immunoassay package inserts and toxicology validation studies.
| Assay Target | Method Type | Interferent Concentration (µg/mL) | Result | False Positive Rate |
| Methadone | EMIT II Plus | > 100 µg/mL (Doxylamine/Metabolite) | POSITIVE | High (>40% in overdose) |
| Methadone | ELISA | > 50 µg/mL | POSITIVE | Moderate |
| PCP | CEDIA | > 100 µg/mL | POSITIVE | Moderate |
| PCP | LC-MS/MS | Any | NEGATIVE | 0% (Reference Method) |
| Methadone | LC-MS/MS | Any | NEGATIVE | 0% (Reference Method) |
3.2 Analytical Resolution Matrix
This table evaluates the capability of different analytical platforms to resolve the interference.
| Feature | Immunoassay (Screen) | GC-MS (Confirmation) | LC-MS/MS (Definitive) |
| Specificity | Low (Class-based) | High | Ultra-High (MRM Transitions) |
| Differentiation | Fails (Cannot distinguish) | Good (Requires derivatization) | Excellent (Separates by Rt & Mass) |
| Throughput | High | Low | Moderate-High |
| Risk | False Accusation of Abuse | False Negative (if not targeted) | Resolution (Identifies source) |
Experimental Protocol: The Resolution Workflow
To definitively rule out Methadone/PCP use in the presence of a positive screen, the following LC-MS/MS Resolution Protocol is recommended. This protocol is designed to detect this compound specifically, validating it as the cause of the screen positive.
4.1 Method Parameters (LC-MS/MS)
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 6 minutes.
4.2 MRM Transitions (The "Fingerprint")
To validate the presence of the interferent, monitor these specific transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time (Rel) |
| Methadone | 310.2 | 265.1 | 105.1 | 1.00 (Ref) |
| PCP | 244.2 | 86.1 | 91.1 | 0.92 (Ref) |
| Doxylamine | 271.2 | 182.1 | 167.1 | 0.85 (Ref) |
| This compound | 257.2 | 168.1 | 154.1 | 0.78 (Ref) |
Note: this compound elutes earlier than Doxylamine and Methadone due to increased polarity (loss of methyl group).
4.3 Decision Logic Workflow
The following diagram outlines the logical steps for a researcher or toxicologist when encountering a discordant result.
Figure 2: Analytical decision tree for resolving suspected Doxylamine interference.
Interpretation & Recommendations
-
Causality Confirmation: If the LC-MS/MS analysis shows absence of Methadone/PCP but presence of this compound (typically >500 ng/mL), the initial screen result must be reported as a False Positive due to interfering medication.
-
Panel Design: Laboratories frequently testing populations with high OTC usage (e.g., pain management, psychiatric intake) should include this compound in their custom spectral libraries to automate this detection.
-
Clinical Note: Doxylamine toxicity often presents with anticholinergic effects (tachycardia, dry mouth). A "Methadone positive" result in an agitated, tachycardic patient is clinically discordant and should immediately trigger suspicion of interference.
References
-
Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. Source: BMJ Case Reports (PMC) [Link]
-
False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Source: Journal of Analytical Toxicology [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Source: Clinical Chemistry (PMC) [Link]
-
Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Source: Xenobiotica (PubMed) [Link]
-
Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Source: Acta Pharmaceutica Sinica B (PMC) [Link]
Sources
Safety Operating Guide
Operational Guide: N-Desmethyldoxylamine Disposal and Handling
Topic: N-Desmethyldoxylamine Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, EHS Managers[1]
Executive Summary & Compound Profile
As a Senior Application Scientist, I emphasize that while this compound (a primary metabolite of Doxylamine) is not explicitly listed on the EPA’s RCRA P or U lists, it must be managed with the rigor accorded to bioactive pharmaceutical intermediates. The structural integrity of the pyridine and amine moieties necessitates high-temperature incineration to ensure complete mineralization and prevent environmental bioaccumulation.[1]
This guide outlines a self-validating disposal workflow designed to protect both the researcher and the downstream environment.
Compound Identification & Hazard Proxy
Note: As a research metabolite, specific toxicological data is often limited. We adopt the "Precautionary Principle," using the parent compound (Doxylamine Succinate) as the hazard proxy.
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Number | 78868-03-8 (Free Base) / 2731375-61-2 (Succinate) |
| Molecular Formula | C₁₆H₂₀N₂O |
| Primary Hazard Class | Acute Toxicity (Oral) ; Potential Irritant (Skin/Eye) |
| Bioactivity | Antihistaminic metabolite; Anticholinergic properties |
| Disposal Method | High-Temperature Incineration (Recommended) |
| Storage Code | Blue (Health Hazard) - Store in secure, cool, dry area |
Strategic Disposal Framework
Effective disposal begins at the bench. The following decision matrix illustrates the logical flow for categorizing waste streams associated with this compound.
Figure 1: Decision matrix for segregating this compound waste streams to ensure compliance and safety.
Detailed Operational Protocols
Solid Waste Management
Objective: Containment of bioactive dust and prevention of cross-contamination.
-
Primary Containment: Collect pure substance, expired standards, or heavily contaminated wipes in a clear, 4-mil polyethylene bag.[1]
-
Secondary Containment: Place the primary bag inside a rigid, wide-mouth HDPE container or a secondary fiber drum lined with plastic.
-
Labeling: Although not a P-listed waste, label clearly as "Hazardous Waste - Pharmaceutical Metabolite (this compound)." Do not use generic "Trash" labels.[1]
-
Causality: The double-containment method prevents the release of fine particulate matter (dust) which can be inhaled or settle on surfaces, posing a long-term exposure risk.[1]
Liquid Waste Management
Objective: Prevent environmental release and dangerous chemical incompatibilities.
-
Solvent Compatibility: Determine the solvent used (e.g., Methanol, Acetonitrile). This compound is an amine; ensure it is NOT mixed with oxidizing acids (e.g., Nitric Acid) in the waste stream to prevent exothermic reactions or nitrosamine formation.[1]
-
Collection: Use amber glass or HDPE carboys. Fill only to 90% capacity to allow for thermal expansion.
-
pH Control: Maintain neutral to slightly basic pH if possible. Acidifying amine waste can increase solubility but may generate heat.
-
Prohibition: Strictly NO drain disposal. Standard municipal water treatment plants are not designed to filter out specific pharmaceutical metabolites, leading to aquatic toxicity.
Empty Container Management (Triple Rinse Protocol)
Objective: Render containers "RCRA Empty" to minimize hazardous waste volume.
-
Rinse 1: Add a solvent capable of dissolving the residue (e.g., Methanol) to 10% of container volume. Agitate vigorously. Decant into Liquid Waste.
-
Rinse 2 & 3: Repeat step 1 two more times.
-
Defacing: Cross out the original label. Mark as "Triple Rinsed."
-
Disposal: The rinsed container can generally be recycled or trashed, depending on local institutional policy. If in doubt, treat the container as solid hazardous waste.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and migration.
Figure 2: Emergency response workflow for this compound spills.[1]
Critical Cleanup Note: Do not use bleach (sodium hypochlorite) immediately on amine spills if high concentrations are present, as this can theoretically form chloramines. Use a mild detergent and water first, followed by a solvent wipe if necessary.
Regulatory & Compliance Context
-
RCRA Status: this compound is not listed on the 40 CFR 261.33 P-list or U-list.[1] However, under the "Cradle-to-Grave" principle, the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]
-
Best Practice: Treat as Non-RCRA Hazardous Pharmaceutical Waste .
-
Destruction: Incineration is the only method that guarantees the destruction of the bioactive pharmacophore, preventing downstream ecological effects.
References
-
U.S. Environmental Protection Agency (EPA). (2022). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[2] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). This compound Compound Summary. Retrieved from [Link]
Sources
Personal protective equipment for handling N-Desmethyldoxylamine
A Researcher's Guide to Safely Handling N-Desmethyldoxylamine
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, field-proven safety protocols for handling this compound. By understanding the 'why' behind each step, we can create a self-validating system of safety that protects ourselves, our colleagues, and the integrity of our research.
The Principle of Prudent Practice: A Data-Driven Approach to Safety
Doxylamine Succinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][3] Overdose can lead to severe health consequences, underscoring the need for meticulous handling.[4]
Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective laboratory safety is not just about personal protective equipment (PPE). It's a systematic approach that prioritizes engineering and administrative controls to minimize hazards at their source. PPE serves as the critical final barrier.
Caption: Hierarchy of controls and handling workflow for this compound.
Core Directive: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are non-negotiable. Given that this compound is likely a solid (powder) at room temperature, the primary risks are inhalation of airborne particles and dermal contact.[5][6]
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side protection. A face shield may be necessary for larger quantities.[1][2] | Standard safety glasses are insufficient. Goggles provide a seal to protect against airborne powder. A face shield offers an additional layer of protection during bulk handling or when there is a splash risk. |
| Hand Protection | Powder-free nitrile gloves.[7] Consider double-gloving. | Nitrile gloves offer good resistance to a range of chemicals. The powder-free designation is critical to prevent airborne contamination of the lab and the compound itself.[7] Double-gloving is a prudent practice, especially during prolonged handling, allowing for the removal of the outer glove if contamination is suspected.[7] |
| Body Protection | A fully-buttoned laboratory coat. | This is the minimum requirement to protect skin and personal clothing from contamination. Ensure the coat is clean and appropriate for the task. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when handling the neat compound outside of a fume hood.[8] | Fine powders can easily become airborne.[5] All weighing and aliquoting of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[3][9] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures safety and reproducibility.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2][3] It should be protected from light and stored away from incompatible materials such as strong oxidizing agents.[1][3]
Step 2: Safe Handling and Compounding
-
Preparation:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Handling the Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within the fume hood.[9] This is the most critical engineering control to prevent inhalation exposure.
-
Use tools and techniques that minimize dust generation. Avoid scooping large amounts of powder quickly.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly.
-
Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1]
-
Step 3: Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10] |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[11][12]
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations.
-
By integrating these safety protocols into your daily laboratory practice, you contribute to a culture of safety and ensure the responsible handling of research materials like this compound.
References
-
Safety Data Sheet Doxylamine succinate. Metascience. [Link]
-
Doxylamine Succinate 25 mg Capsules. Medsafe - New Zealand Medicines and Medical Devices Safety Authority. [Link]
-
MSDS - N-Nitroso N-Desmethyl Doxylamine. KM Pharma Solution Private Limited. [Link]
-
Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. [Link]
-
Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. PubMed. [Link]
-
Safety data sheet. BASF. [Link]
-
Chemical Waste Identification Classification and Proper Disposal. YouTube. [Link]
-
How to Improve Powder Handling in Pharma Production. Schematic. [Link]
-
PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR – Institute of Pharmacy. [Link]
-
Guidelines on Handling Hazardous Drugs. ASHP. [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. ilcdover.com [ilcdover.com]
- 6. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. DOXYLAMINE SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. download.basf.com [download.basf.com]
- 12. mlrip.ac.in [mlrip.ac.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
